Cilazaprilat-d5
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H27N3O5 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
(4S,7R)-7-[[(1R)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid |
InChI |
InChI=1S/C20H27N3O5/c24-18-15(8-4-12-22-13-5-9-17(20(27)28)23(18)22)21-16(19(25)26)11-10-14-6-2-1-3-7-14/h1-3,6-7,15-17,21H,4-5,8-13H2,(H,25,26)(H,27,28)/t15-,16-,17+/m1/s1/i1D,2D,3D,6D,7D |
InChI Key |
UVAUYSRYXACKSC-ZATIPLLMSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@H](C(=O)O)N[C@@H]2CCCN3CCC[C@H](N3C2=O)C(=O)O)[2H])[2H] |
Canonical SMILES |
C1CC(C(=O)N2C(CCCN2C1)C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Isotopic Purity of Cilazaprilat-d5: A Technical Overview
For researchers, scientists, and drug development professionals, understanding the isotopic purity of deuterated compounds like Cilazaprilat-d5 is critical for ensuring the accuracy and reliability of experimental results, particularly in pharmacokinetic and metabolic studies. This technical guide provides an in-depth analysis of the isotopic purity of this compound, including the methodologies used for its determination.
Cilazaprilat is the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Cilazapril. Its deuterated analog, this compound, serves as an invaluable internal standard in bioanalytical methods, primarily in liquid chromatography-mass spectrometry (LC-MS) based assays. The five deuterium atoms significantly increase its molecular weight, allowing for clear differentiation from the non-labeled endogenous compound without altering its chemical properties.
Isotopic Purity Data
The precise isotopic purity of a specific batch of this compound is detailed in its Certificate of Analysis (CoA), provided by the manufacturer. While this value can vary slightly between production lots, commercially available deuterated standards typically exhibit a high degree of isotopic enrichment. For this compound, a typical isotopic purity specification is presented in Table 1.
| Parameter | Specification |
| Chemical Purity | ≥98% |
| Isotopic Purity (d5) | ≥98% |
| Isotopic Enrichment (per Deuterium) | ≥99 atom % D |
Table 1: Typical Purity Specifications for this compound
This table illustrates that not only is the overall molecule predominantly the d5 species, but the enrichment at each of the five deuterium-labeled positions is also very high.
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity for deuterated compounds like this compound relies on sophisticated analytical techniques, primarily High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Resolution Mass Spectrometry (HR-MS)
HR-MS is a powerful technique for determining the isotopic distribution of a molecule.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile.
-
Chromatographic Separation: The sample is injected into a liquid chromatography system, often an Ultra-High-Performance Liquid Chromatography (UHPLC) system, to separate the analyte from any potential impurities.
-
Ionization: The eluent from the LC column is introduced into the mass spectrometer, where the this compound molecules are ionized, typically using electrospray ionization (ESI).
-
Mass Analysis: The ionized molecules are then analyzed by a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer. The high resolution allows for the differentiation of the various isotopologues (d0 to d5) of Cilazaprilat.
-
Data Analysis: The relative intensities of the ion signals for each isotopologue are measured. The isotopic purity is calculated by expressing the intensity of the d5 isotopologue as a percentage of the sum of the intensities of all detected isotopologues.
Figure 1: Workflow for Isotopic Purity Determination by HR-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, provides detailed structural information and can be used to confirm the positions of deuteration and estimate isotopic enrichment.
Methodology:
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that does not have signals interfering with the analyte's signals.
-
¹H NMR Analysis: A proton NMR spectrum is acquired. The absence or significant reduction of signals at the positions expected for protons in the non-labeled Cilazaprilat confirms successful deuteration. The small residual proton signals can be integrated and compared to the integration of a non-deuterated portion of the molecule or an internal standard to quantify the isotopic enrichment.
-
²H NMR Analysis: A deuterium NMR spectrum can also be acquired. This will show signals at the chemical shifts where deuterium has been incorporated, confirming the locations of the labels.
-
Data Analysis: The integration values from the ¹H NMR spectrum are used to calculate the percentage of deuterium incorporation at each labeled site.
Figure 2: Logical Flow for NMR-based Isotopic Purity Analysis.
An In-depth Technical Guide to the Synthesis and Characterization of Cilazaprilat-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Cilazaprilat-d5, an isotopically labeled analog of Cilazaprilat. Cilazaprilat is the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Cilazapril, widely used in the management of hypertension and congestive heart failure. The deuterated form, this compound, serves as a crucial internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices.
Introduction
Cilazapril is a prodrug that is hydrolyzed in the body to its active form, Cilazaprilat.[1] To accurately measure the concentration of Cilazaprilat in biological samples, a stable isotope-labeled internal standard is essential for mass spectrometry-based bioanalytical methods. This compound, with five deuterium atoms incorporated into the phenyl ring of the homophenylalanine moiety, is an ideal candidate for this purpose. The mass shift of +5 Da provides a clear distinction from the unlabeled analyte in mass spectrometric analysis, without significantly altering its chemical and physical properties.
Synthesis of this compound
While a specific, detailed protocol for the synthesis of this compound is not publicly available, a plausible synthetic route can be devised based on the known synthesis of Cilazapril and established methods for deuterium labeling of aromatic compounds. The synthesis would logically proceed through the preparation of a deuterated precursor followed by its incorporation into the final molecule.
Proposed Synthetic Pathway
The synthesis can be envisioned in two main stages:
-
Synthesis of Deuterated (S)-2-amino-4-phenylbutanoic acid ethyl ester (d5-Homophenylalanine ethyl ester): This is the key deuterated intermediate.
-
Coupling and Hydrolysis: Coupling of the deuterated intermediate with the bicyclic carboxylic acid moiety, followed by hydrolysis of the ester group to yield this compound.
Experimental Protocols (Hypothetical)
Stage 1: Synthesis of (S)-2-amino-4-(phenyl-d5)butanoic acid ethyl ester
-
Preparation of 4-(Phenyl-d5)butanoic acid: Starting from commercially available benzene-d6, a Friedel-Crafts acylation with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) would yield 4-oxo-4-(phenyl-d5)butanoic acid. Subsequent reduction of the ketone, for example, via a Clemmensen or Wolff-Kishner reduction, would afford 4-(phenyl-d5)butanoic acid.
-
α-Bromination: The resulting acid would then be subjected to α-bromination, for instance, using N-bromosuccinimide (NBS) and a catalytic amount of phosphorus tribromide (PBr₃), to give 2-bromo-4-(phenyl-d5)butanoic acid.
-
Amination and Esterification: The bromo acid can be converted to the corresponding amino acid via reaction with ammonia. The resulting racemic 2-amino-4-(phenyl-d5)butanoic acid would then be resolved to obtain the desired (S)-enantiomer. Finally, esterification with ethanol under acidic conditions would yield the target intermediate, (S)-2-amino-4-(phenyl-d5)butanoic acid ethyl ester.
Stage 2: Coupling and Hydrolysis
-
Peptide Coupling: The deuterated homophenylalanine ethyl ester would be coupled with the bicyclic carboxylic acid moiety, (1S,9S)-octahydro-10-oxo-6H-pyridazino[1,2-a][2][3]diazepine-1-carboxylic acid, using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form Cilazapril-d5.
-
Ester Hydrolysis: The final step involves the selective hydrolysis of the ethyl ester of the homophenylalanine moiety to the carboxylic acid. This can be achieved under mild basic conditions, for example, using lithium hydroxide (LiOH) in a mixture of methanol and water. Purification by a suitable method such as preparative HPLC would yield the final product, this compound.
Characterization of this compound
The synthesized this compound must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The following analytical techniques are essential for this purpose.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₀H₂₂D₅N₃O₅[4] |
| Molecular Weight | 394.48 g/mol [4] |
| Appearance | White to Off-White Solid[4] |
| Storage | 2-8°C Refrigerator[4] |
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the chemical purity of this compound. A reversed-phase method is typically employed.
Illustrative HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 215 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
The chromatogram should show a single major peak corresponding to this compound, and the purity is typically calculated from the peak area percentage.
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and isotopic enrichment of this compound. High-resolution mass spectrometry (HRMS) is preferred for accurate mass determination.
Expected Mass Spectrometric Data:
| Parameter | Expected Value |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |
| [M+H]⁺ (Positive Mode) | m/z 395.26 |
| [M-H]⁻ (Negative Mode) | m/z 393.25 |
| Isotopic Enrichment | Determined by the relative intensities of the isotopic peaks. The peak corresponding to the d5 species should be the most abundant. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure and the position of the deuterium labels. Both ¹H and ¹³C NMR spectra should be acquired.
Expected NMR Spectral Features:
-
¹H NMR:
-
The signals corresponding to the aromatic protons on the phenyl ring (typically in the range of 7.1-7.3 ppm in the unlabeled compound) will be absent or significantly reduced in intensity in the spectrum of this compound.[5]
-
The remaining proton signals of the molecule should be consistent with the structure of Cilazaprilat.
-
-
¹³C NMR:
-
The carbon signals of the deuterated phenyl ring will show characteristic splitting patterns due to C-D coupling and will have significantly lower intensity compared to the protonated carbons.
-
The chemical shifts of the other carbon atoms should be consistent with the structure of Cilazaprilat.
-
Conclusion
This technical guide outlines the key aspects of the synthesis and characterization of this compound. While a detailed, publicly available synthesis protocol is elusive, a rational synthetic approach has been proposed based on established chemical principles. The characterization of the final product requires a combination of HPLC, mass spectrometry, and NMR spectroscopy to ensure its identity, purity, and isotopic integrity. The availability of well-characterized this compound is indispensable for the accurate and reliable bioanalysis of Cilazaprilat in preclinical and clinical research, ultimately contributing to a better understanding of the pharmacology of this important antihypertensive drug.
References
- 1. The design and synthesis of the Angiotensin Converting Enzyme inhibitor Cilazapril and related bicyclic compounds | Semantic Scholar [semanticscholar.org]
- 2. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 3. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Chemical and Physical Properties of Cilazaprilat-d5
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, an isotopically labeled analog of Cilazaprilat. This document is intended for use by researchers, scientists, and professionals in drug development who require detailed technical information for analytical and research applications. Cilazaprilat is the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Cilazapril, which is used in the treatment of hypertension and heart failure.[1][2][3] The deuterated form, this compound, serves as a crucial internal standard for quantitative analysis in bioanalytical studies.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized below. These properties are essential for its proper handling, storage, and application in experimental settings.
General Properties
| Property | Value | Source |
| Chemical Name | (1S,9S)-9-[[(1S)-1-Carboxy-3-phenylpropyl]amino]octahydro-10-oxo-6H-pyridazino[1,2-a][1][4]diazepine-1-carboxylic Acid-d5 | [1] |
| Synonyms | Ro 31-3113-d5 | [1] |
| Appearance | White to Off-White Solid | [1] |
| Storage | 2-8°C Refrigerator | [1] |
| Shipping Conditions | Ambient | [1] |
| Applications | Isotope labelled analogue of Cilazaprilat. | [1] |
Molecular and CAS Information
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₂D₅N₃O₅ | [1] |
| Molecular Weight | 394.48 | [1] |
| Unlabeled CAS Number | 90139-06-3 | [1] |
For comparison, the properties of the prodrug, Cilazapril-d5, are also provided.
Properties of Cilazapril-d5 (Prodrug)
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₆D₅N₃O₅ | [2][4][5] |
| Molecular Weight | 422.53 | [2] |
| Appearance | White to Off-White Solid | [2] |
| Unlabeled CAS Number | 88768-40-5 | [2] |
Experimental Protocols and Characterization
The synthesis and characterization of isotopically labeled compounds like this compound are critical for ensuring their identity, purity, and suitability for use as internal standards.
Synthesis and Characterization Workflow
The general workflow for synthesizing and characterizing a deuterated internal standard such as this compound involves several key stages. The synthesis of d5-labeled compounds often involves using a deuterated starting material, such as a d5-labeled phenyl-containing precursor, which is then carried through the synthetic route.[6]
Caption: General workflow for the synthesis and characterization of this compound.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC): A validated stability-indicating HPLC method is crucial for separating the drug from its degradation products and impurities.[7][8] A typical reversed-phase HPLC method would involve:
-
Column: C18 column (e.g., Kinetex C18, 2.6 µm, 50 × 2.1 mm).[9]
-
Mobile Phase: A gradient elution using a mixture of an organic solvent (like acetonitrile) and an aqueous buffer (such as 20 mM ammonium formate, pH 8.5).[9]
-
Flow Rate: Approximately 400 μL/min.[9]
-
Detection: UV detection at a wavelength around 212 nm.[7][10]
-
Temperature: Column temperature maintained at 25°C.[9]
This method allows for the quantification of Cilazaprilat and the monitoring of its formation from the degradation of Cilazapril.
Mass Spectrometry (MS): Mass spectrometry, particularly LC-MS, is used to confirm the identity of this compound by verifying its molecular weight and fragmentation pattern.[9][11] High-resolution mass spectrometry (HRMS) can precisely determine the mass of the molecule, confirming the incorporation of the five deuterium atoms.[6] The mass spectrum would be expected to show a molecular ion corresponding to the mass of the deuterated compound (394.48).[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure and the specific positions of the deuterium labels.[6][12] In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the phenyl ring would be absent, confirming successful deuteration. The chemical shifts in NMR are dependent on the solvent, concentration, and temperature.[13][14]
Stability Studies
Stability studies on Cilazapril are highly relevant as its primary degradation product is Cilazaprilat.[9][15]
-
Forced Degradation: Cilazapril is unstable in acidic and basic conditions, leading to the formation of Cilazaprilat.[9] It is also sensitive to temperature and relative humidity.[10][15][16]
-
Kinetics: The degradation of Cilazapril to Cilazaprilat often follows first-order kinetics.[15] The presence of excipients like lactose and talc can impair the stability of Cilazapril.[8]
-
Storage: Due to its sensitivity, this compound should be stored at 2-8°C in a refrigerator to ensure its stability.[1]
Mechanism of Action and Role of Labeled Compound
Cilazapril is a prodrug that is hydrolyzed in the body to its active metabolite, Cilazaprilat.[2][3] Cilazaprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[1]
Caption: Metabolic activation of Cilazapril and its inhibitory effect on the RAAS pathway.
By inhibiting ACE, Cilazaprilat prevents the conversion of Angiotensin I to Angiotensin II.[17] Angiotensin II is a potent vasoconstrictor and also stimulates the secretion of aldosterone. Therefore, the inhibition of its production leads to vasodilation and a decrease in sodium and water retention, resulting in lower blood pressure.[3][17]
The use of this compound as an internal standard is critical in pharmacokinetic studies to accurately quantify the levels of the active drug Cilazaprilat in biological matrices. Its physical and chemical properties are nearly identical to the unlabeled compound, ensuring similar behavior during sample extraction and chromatographic analysis, but its different mass allows it to be distinguished by a mass spectrometer.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Cilazapril-d5 | CAS | LGC Standards [lgcstandards.com]
- 5. Cilazapril-d5 - CAS - 88768-40-5 (non-d) | Axios Research [axios-research.com]
- 6. uknowledge.uky.edu [uknowledge.uky.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Multicriteria Optimization Methodology in Stability-Indicating Method Development of Cilazapril and Hydrochlorothiazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ptfarm.pl [ptfarm.pl]
- 11. Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching [pubmed.ncbi.nlm.nih.gov]
- 12. Chemical design of cilazapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ukisotope.com [ukisotope.com]
- 14. chem.washington.edu [chem.washington.edu]
- 15. brieflands.com [brieflands.com]
- 16. Cilazapril stability in the presence of hydrochlorothiazide in model mixtures and fixed dose combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cilazapril | C22H31N3O5 | CID 56330 - PubChem [pubchem.ncbi.nlm.nih.gov]
Understanding the Mass Shift: A Technical Guide to Cilazaprilat-d5 vs. Cilazaprilat
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the mass shift observed between Cilazaprilat and its deuterated isotopologue, Cilazaprilat-d5. This document will delve into the molecular basis of this mass difference, its application in bioanalytical assays, and the experimental methodologies used for their differentiation and quantification.
Introduction to Cilazaprilat and its Deuterated Analog
Cilazapril is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and heart failure. It is a prodrug that is hydrolyzed in the body to its active metabolite, Cilazaprilat. In quantitative bioanalysis, particularly in pharmacokinetic and pharmacodynamic studies, stable isotope-labeled internal standards are crucial for achieving high accuracy and precision. This compound, a deuterated version of Cilazaprilat, serves as an ideal internal standard in mass spectrometry-based assays due to its chemical similarity and distinct mass.
The Core Principle: The Mass Shift
The fundamental difference between Cilazaprilat and this compound lies in the isotopic composition of their constituent atoms. In this compound, five hydrogen atoms (¹H) have been replaced with five deuterium atoms (²H or D). Deuterium is a stable isotope of hydrogen that contains one proton and one neutron, in contrast to protium (the most common isotope of hydrogen), which has only a proton. This additional neutron in each deuterium atom results in a measurable increase in the molecular weight of the molecule.
The following diagram illustrates the structural relationship and the origin of the mass shift.
Caption: Structural relationship and mass shift between Cilazaprilat and this compound.
Quantitative Data Summary
The precise mass difference between Cilazaprilat and this compound is a critical parameter in mass spectrometry. The following tables summarize the key quantitative data for Cilazapril, Cilazaprilat, and this compound.
| Compound | Molecular Formula | Average Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |
| Cilazapril | C₂₂H₃₁N₃O₅ | 417.50 | 417.2264 |
| Cilazaprilat | C₂₀H₂₇N₃O₅ | 389.45 | 389.1951 |
| This compound | C₂₀H₂₂D₅N₃O₅ | 394.48 | 394.2265 |
Table 1: Molecular Properties of Cilazapril and its Analogs
In mass spectrometry, the instrument measures the mass-to-charge ratio (m/z) of ions. For singly charged protonated molecules ([M+H]⁺), the m/z value is approximately equal to the molecular weight plus the mass of a proton.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) |
| Cilazaprilat | 390.3 | 211.1 |
| This compound | 395.3 | 211.1 or 216.1 (depending on fragmentation) |
Table 2: Typical Mass Spectrometry Transitions
The mass shift of approximately 5 Da is clearly observable in the precursor ions. The product ion for Cilazaprilat at m/z 211.1 corresponds to a stable fragment of the molecule. For this compound, the product ion may or may not retain the deuterium labels, depending on the fragmentation pathway.
Experimental Protocols
The quantification of Cilazaprilat using this compound as an internal standard typically involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Below is a representative experimental protocol.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 100 µL of plasma, add 50 µL of an internal standard working solution of this compound in methanol.
-
Acidification: Add 100 µL of 5.0 mM ammonium formate (pH 3.0) and vortex.
-
Centrifugation: Centrifuge the samples at 14,000 g for 5 minutes at 10 °C.
-
SPE Cartridge Conditioning: Condition Oasis HLB SPE cartridges with 1.0 mL of methanol followed by 1.0 mL of 5.0 mM ammonium formate (pH 3.0).
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1.0 mL of the ammonium formate buffer.
-
Elution: Elute the analytes with 1.0 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 200 µL of the mobile phase.
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Cilazaprilat: 390.3 → 211.1
-
This compound: 395.3 → 211.1
-
-
Collision Energy: Optimized for the specific instrument, typically in the range of 20-30 eV.
-
Source Temperature: 500 °C.
-
IonSpray Voltage: 5500 V.
The following diagram outlines the general workflow for a typical bioanalytical method using this compound.
Caption: General workflow for the bioanalysis of Cilazaprilat using a deuterated internal standard.
Conclusion
The deliberate introduction of deuterium atoms into the Cilazaprilat molecule creates a stable, heavier version, this compound, with a predictable and significant mass shift. This mass difference is the cornerstone of its use as an effective internal standard in LC-MS/MS assays. By co-eluting with the unlabeled analyte and exhibiting similar ionization and fragmentation behavior, this compound allows for the accurate and precise correction of variations in sample preparation and instrument response, thereby ensuring the reliability of quantitative bioanalytical data in drug development and clinical research.
A Technical Guide to High-Purity Cilazaprilat-d5 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of high-purity Cilazaprilat-d5, a deuterated internal standard essential for the accurate quantification of Cilazaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Cilazapril. This document outlines commercial sources, presents available technical data, details a representative analytical methodology, and illustrates the relevant biological pathway and experimental workflow.
Commercial Suppliers and Specifications
The procurement of high-purity this compound is critical for ensuring the accuracy and reproducibility of experimental results. Several reputable suppliers offer this stable isotope-labeled compound for research purposes. While detailed certificates of analysis with precise purity and isotopic enrichment data should be obtained directly from the vendors, the following table summarizes the publicly available information for this compound.
| Supplier | Product/Catalogue Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Storage Conditions | Applications |
| Pharmaffiliates | PA STI 021440 | C₂₀H₂₂D₅N₃O₅ | 394.48 | White to Off-White Solid | 2-8°C Refrigerator | Isotope labelled analogue of Cilazaprilat for use as an ACE inhibitor and antihypertensive agent.[1] |
| LGC Standards | TRC-C441212-50MG | C₂₀D₅H₂₂N₃O₅ | 394.476 | Not Specified | Not Specified | Certified reference material.[2] |
| Axios Research | AR-C02779 | C₂₂H₂₆D₅N₃O₅ (for Cilazapril-d5) | 422.54 | Not Specified | Not Specified | Fully characterized chemical compound used as a reference standard for API Cilazapril.[3] |
Note: Axios Research lists the deuterated standard for the prodrug, Cilazapril-d5. Cilazapril is hydrolyzed in vivo to the active metabolite, Cilazaprilat. Researchers should select the appropriate standard for their analytical needs.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System
Cilazaprilat exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[4][5] This hormonal cascade is integral to the regulation of blood pressure and fluid balance.[4][5] The inhibition of ACE by Cilazaprilat prevents the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II.[4] This leads to vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure.[4]
Experimental Protocol: Quantification of Cilazaprilat in Biological Matrices
The following is a representative experimental protocol for the quantification of Cilazaprilat in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard. This protocol is based on established methods for similar ACE inhibitors and should be optimized for specific laboratory conditions and instrumentation.[6][7]
1. Sample Preparation (Protein Precipitation)
-
To 500 µL of plasma sample, calibration standard, or quality control sample, add 50 µL of the internal standard working solution (this compound in methanol).
-
Vortex mix the samples for 30 seconds.
-
Add 1.5 mL of acetonitrile to precipitate proteins.
-
Vortex mix for 2 minutes.
-
Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.
-
Transfer the clear supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex mix for 30 seconds and transfer to an autosampler vial for analysis.
2. Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 100 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid in water). A typical starting condition could be 70:30 (v/v) acetonitrile:0.1% formic acid.
-
Flow Rate: 0.7 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.[6]
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
Cilazaprilat: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined by direct infusion of a standard solution).
-
This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined by direct infusion of the internal standard).
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., cone gas flow, desolvation gas flow, cone voltage, source temperature).
4. Data Analysis
-
Quantification is performed by calculating the peak area ratio of the analyte (Cilazaprilat) to the internal standard (this compound).
-
A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.
-
The concentration of Cilazaprilat in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.
Experimental Workflow
The following diagram illustrates a typical workflow for a pharmacokinetic study involving the quantification of Cilazaprilat using its deuterated internal standard.
This guide provides a foundational understanding for researchers working with high-purity this compound. For optimal results, it is imperative to obtain detailed product specifications from the chosen supplier and to validate all analytical methods according to established regulatory guidelines.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | TRC-C441212-50MG | LGC Standards [lgcstandards.com]
- 3. Cilazapril-d5 - CAS - 88768-40-5 (non-d) | Axios Research [axios-research.com]
- 4. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 5. teachmephysiology.com [teachmephysiology.com]
- 6. Quantitative determination of the angiotensin-converting enzyme inhibitor cilazapril and its active metabolite cilazaprilat in pharmaceuticals and urine by high-performance liquid chromatography with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects - PMC [pmc.ncbi.nlm.nih.gov]
Cilazaprilat-d5: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Cilazaprilat-d5, a deuterated isotopologue of Cilazaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Cilazapril. Understanding the stability profile of this compound is critical for ensuring its integrity and reliability in research and development applications, including its use as an internal standard in pharmacokinetic and metabolic studies.
Physicochemical Properties and Storage
This compound is typically supplied as a white to off-white solid. Based on information from various suppliers, the recommended storage conditions are crucial for maintaining its long-term stability.
Table 1: Recommended Storage and Shipping Conditions for this compound
| Parameter | Recommended Condition |
| Long-term Storage | Refrigerator (2-8°C) or Frozen (-20°C) |
| Shipping | Ambient |
| Appearance | White to Off-White Solid |
Note: Always refer to the manufacturer's certificate of analysis for specific storage recommendations.
Stability Profile of Cilazaprilat
While specific stability data for this compound is not extensively available in the public domain, valuable insights can be drawn from forced degradation studies conducted on its non-deuterated counterpart, Cilazapril. The primary degradation product of Cilazapril under hydrolytic conditions is Cilazaprilat. Understanding the stability of Cilazapril provides a conservative estimate for the stability of this compound, as the carbon-deuterium bond is generally stronger than the carbon-hydrogen bond, potentially leading to increased metabolic stability.[1][2]
Forced degradation studies on Cilazapril have shown its susceptibility to hydrolysis (acidic and basic conditions), oxidation, and thermal stress.[3][4]
Table 2: Summary of Forced Degradation Studies on Cilazapril
| Stress Condition | Observations | Key Degradation Product |
| Acidic Hydrolysis | Significant degradation observed in the presence of strong acids (e.g., 0.1N to 1.0N HCl) with heating. | Cilazaprilat |
| Basic Hydrolysis | Susceptible to degradation in the presence of strong bases (e.g., 0.1N to 1.0N NaOH) with heating. | Cilazaprilat |
| Oxidative Stress | Degradation occurs in the presence of oxidizing agents (e.g., 3-30% H₂O₂). | Unspecified |
| Thermal Stress | Degradation is observed at elevated temperatures (e.g., 70°C). | Unspecified |
| Photodegradation | Generally stable under exposure to daylight. | - |
| Humidity | Unstable in the presence of high humidity, which accelerates degradation. | Cilazaprilat |
Experimental Protocols for Stability Testing
To ensure the integrity of this compound in a research setting, it is recommended to perform stability studies. The following are detailed, generalized experimental protocols for forced degradation studies based on International Council for Harmonisation (ICH) guidelines.[5][6][7][8][9]
General Preparation for Forced Degradation Studies
A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent, such as methanol or a mixture of acetonitrile and water. This stock solution will be used for the subsequent stress conditions.
Experimental Workflows
The following diagram illustrates the general workflow for conducting forced degradation studies.
Caption: General workflow for forced degradation studies of this compound.
Detailed Methodologies
a) Acidic Hydrolysis:
-
Add an equal volume of 0.2N HCl to the this compound stock solution to achieve a final concentration of 0.1N HCl.
-
Incubate the solution at 60°C for a specified period (e.g., 30 minutes to several hours).
-
Withdraw samples at various time points.
-
Neutralize the samples with an equivalent amount of 0.1N NaOH.
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
Analyze using a validated stability-indicating HPLC method.
b) Basic Hydrolysis:
-
Add an equal volume of 0.2N NaOH to the this compound stock solution to achieve a final concentration of 0.1N NaOH.
-
Incubate the solution at 60°C for a specified period (e.g., 30 minutes).
-
Withdraw samples at various time points.
-
Neutralize the samples with an equivalent amount of 0.1N HCl.
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
Analyze using a validated stability-indicating HPLC method.
c) Oxidative Degradation:
-
Add an equal volume of 6% hydrogen peroxide (H₂O₂) to the this compound stock solution to achieve a final concentration of 3% H₂O₂.
-
Keep the solution at room temperature for a specified period (e.g., several hours).
-
Withdraw samples at various time points.
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
Analyze using a validated stability-indicating HPLC method.
d) Thermal Degradation (in solution):
-
Place the this compound stock solution in a temperature-controlled oven at 60°C.
-
Withdraw samples at various time points over a specified duration (e.g., up to 14 days).
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
Analyze using a validated stability-indicating HPLC method.
e) Photostability Testing:
-
Expose the this compound stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be protected from light by wrapping in aluminum foil.
-
Analyze the exposed and control samples using a validated stability-indicating HPLC method.
Mechanism of Action and Signaling Pathway
Cilazaprilat exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.
The following diagram illustrates the RAAS and the point of inhibition by Cilazaprilat.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Cilazaprilat.
Conclusion
This compound should be stored under refrigerated or frozen conditions to ensure its long-term stability. While specific stability data for the deuterated form is limited, information from its non-deuterated counterpart, Cilazapril, suggests that it is susceptible to degradation under hydrolytic, oxidative, and thermal stress. The provided experimental protocols, based on ICH guidelines, offer a framework for researchers to conduct their own stability assessments. A thorough understanding of the stability and handling of this compound is paramount for its effective and reliable use in scientific research.
References
- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. brieflands.com [brieflands.com]
- 4. repository.brieflands.com [repository.brieflands.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. ijrpp.com [ijrpp.com]
- 7. ECV: pharmind - Beitrag How to conduct successful forced degradation studies – Scope and regulatory requirements [ecv.de]
- 8. scispace.com [scispace.com]
- 9. ema.europa.eu [ema.europa.eu]
An In-depth Technical Guide to the Deuterium Labeling in Cilazaprilat-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the deuterium labeling in Cilazaprilat-d5, a crucial internal standard for bioanalytical studies. Cilazaprilat is the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Cilazapril. The use of its stable isotope-labeled counterpart, this compound, is essential for accurate quantification in complex biological matrices via mass spectrometry.
Position of Deuterium Labeling
The five deuterium atoms in this compound are located on the phenyl ring of the (1S)-1-Carboxy-3-phenylpropyl]amino side chain. Specifically, the molecule is (1S,9S)-9-[[(1S)-1-Carboxy-3-(phenyl-d5)propyl]amino]octahydro-10-oxo-6H-pyridazino[1,2-a][1][2]diazepine-1-carboxylic Acid. This labeling on a non-exchangeable position ensures the isotopic stability of the standard during sample preparation and analysis.
Caption: Chemical structure of this compound with deuterium atoms on the phenyl ring.
Quantitative Data Summary
While specific batch data for the isotopic purity of this compound is proprietary to the manufacturer, deuterated standards used in pharmaceutical analysis typically adhere to stringent quality control specifications. The following table summarizes representative quantitative data for such standards.
| Parameter | Typical Specification | Method of Analysis |
| Chemical Purity | ≥98% | HPLC, UPLC |
| Isotopic Purity | ≥98% atom % D | High-Resolution Mass Spectrometry (HRMS) |
| Isotopic Enrichment | ≥99% | Nuclear Magnetic Resonance (NMR) |
Note: Isotopic purity refers to the percentage of the deuterated compound that contains the specified number of deuterium atoms. Commercially available deuterated standards are produced to ensure high isotopic purity, typically exceeding 98%[3].
Experimental Protocols
The following sections describe generalized, yet detailed, methodologies for the synthesis and analysis of phenyl-deuterated compounds like this compound.
Synthesis of Phenyl-d5 Labeled Precursor
A common method for introducing deuterium atoms onto an aromatic ring is through catalytic hydrogen-deuterium exchange.
Objective: To replace the five hydrogen atoms on the phenyl ring of a suitable precursor with deuterium.
Materials:
-
Phenyl-containing precursor molecule
-
Palladium on carbon (Pd/C) catalyst
-
Deuterium oxide (D₂O) as the deuterium source
-
Deuterated solvent (e.g., deuterated acetic acid)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
The unlabeled phenyl-containing precursor is dissolved in a deuterated solvent in a reaction vessel.
-
A catalytic amount of Pd/C is added to the solution.
-
The vessel is purged with an inert gas to remove air.
-
Deuterium oxide is added to the reaction mixture, serving as the deuterium source.
-
The mixture is heated to an elevated temperature (e.g., 100-150°C) and stirred for a prolonged period (e.g., 24-48 hours) to facilitate the exchange reaction[4].
-
The reaction progress is monitored by taking small aliquots and analyzing them by mass spectrometry to check the extent of deuteration.
-
Upon completion, the reaction mixture is cooled, and the catalyst is removed by filtration.
-
The solvent is removed under reduced pressure, and the resulting deuterated precursor is purified using techniques like column chromatography or recrystallization.
-
The purified, deuterated precursor is then used in subsequent synthetic steps to construct the final this compound molecule.
Analysis of Isotopic Purity and Labeling Position
The confirmation of isotopic purity and the precise location of the deuterium atoms are critical quality control steps, typically performed using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Objective: To quantify the isotopic purity and confirm the position of the five deuterium atoms on the this compound molecule.
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF) coupled with an HPLC or UPLC system.
-
High-field NMR Spectrometer (e.g., 400 MHz or higher).
HRMS Protocol for Isotopic Purity:
-
A dilute solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water).
-
The solution is infused directly or injected into the LC-HRMS system.
-
The mass spectrometer is operated in high-resolution mode to resolve the different isotopologues (molecules with d0, d1, d2, d3, d4, and d5).
-
The relative abundance of the ion corresponding to the fully deuterated (d5) species is compared to the abundances of the ions of the lesser-deuterated species[2][5].
-
The isotopic purity is calculated based on the ratio of the peak area of the d5 isotopologue to the sum of the peak areas of all detected isotopologues[2].
NMR Protocol for Structural Confirmation:
-
A sample of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H (Proton) NMR and ¹³C (Carbon-13) NMR spectra are acquired.
-
In the ¹H NMR spectrum, the signals corresponding to the protons on the phenyl ring should be significantly diminished or absent, confirming their replacement by deuterium.
-
The integration of any residual proton signals on the phenyl ring relative to other protons in the molecule can provide a quantitative measure of isotopic enrichment.
-
²H (Deuterium) NMR can also be performed to directly observe the deuterium signals and confirm their presence on the aromatic ring.
Experimental and Analytical Workflow
The following diagram illustrates the general workflow for the synthesis and quality control of a deuterated internal standard like this compound.
Caption: General workflow for the synthesis and quality control of this compound.
References
- 1. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Preliminary Analytical Assessment of Cilazaprilat-d5: A Technical Guide
This technical guide provides a preliminary analytical assessment of Cilazaprilat-d5, the deuterated analog of Cilazaprilat. Cilazaprilat is the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Cilazapril.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource for analytical methodologies and a contextual understanding of its mechanism of action.
Quantitative Analytical Methods
Table 1: Summary of Chromatographic Methods for the Analysis of Cilazapril and Cilazaprilat.
| Parameter | HPLC with Amperometric Detection[1] | UHPLC-UV-MS[3] | TLC-Densitometry[4] |
|---|---|---|---|
| Stationary Phase | microBondapak C18 | Kinetex C18 (2.6 µm, 50 x 2.1 mm) | Silica gel F254 |
| Mobile Phase | Methanol: 5 mM Phosphoric Acid (50:50, v/v) | Acetonitrile and 20 mM Ammonium Formate (pH 8.5) (Gradient) | Ethyl acetate: Methanol: Glacial acetic acid (7:2.5:0.5, v/v/v) |
| Flow Rate | 1.0 mL/min | 400 µL/min | Not Applicable |
| Detection | Amperometric (Glassy Carbon Electrode at 1350 mV) | UV and Mass Spectrometry | Densitometric at 212 nm |
| Linear Range | Not Specified | Not Specified | 1-14 µ g/spot |
| Recovery | >85% for Cilazapril and Cilazaprilat from urine | Not Specified | 99.97 ± 1.265% |
| Limit of Detection | 50 ng/mL for Cilazapril, 40 ng/mL for Cilazaprilat in urine | Not Specified | 4.21 x 10⁻⁹ mol L⁻¹ (by a comparative electrochemical method) |
Experimental Protocols
High-Performance Liquid Chromatography with Amperometric Detection
This method is suitable for the quantitation of Cilazapril and its active metabolite Cilazaprilat in biological fluids and pharmaceutical formulations.[1]
-
Chromatographic System: A microBondapak C18 column is utilized for separation.
-
Mobile Phase: The mobile phase consists of a 50:50 (v/v) mixture of methanol and 5 mM phosphoric acid.
-
Flow Rate: The mobile phase is pumped at a constant flow rate of 1.0 mL/min.
-
Temperature: The column is maintained at a constant temperature of 40 ± 0.2 °C.
-
Detection: Amperometric detection is performed using a glassy carbon electrode set at a potential of +1350 mV.
-
Sample Preparation (Urine): Solid-phase extraction using C8 cartridges is employed for urine samples, achieving recoveries greater than 85% for both Cilazapril and Cilazaprilat.[1]
Ultra-High-Performance Liquid Chromatography-UV-Mass Spectrometry (UHPLC-UV-MS)
This stability-indicating method is effective for the separation of Cilazapril, its degradation products including Cilazaprilat, and co-formulated drugs like hydrochlorothiazide.[3]
-
Chromatographic System: A Kinetex C18 column (2.6 µm, 50 x 2.1 mm) is used.
-
Mobile Phase: A gradient elution is performed with a mobile phase consisting of acetonitrile and 20 mM ammonium formate buffer, with the pH adjusted to 8.5.
-
Flow Rate: The mobile phase is delivered at a flow rate of 400 µL/min.
-
Temperature: The column temperature is maintained at 25°C.
-
Detection: The method utilizes both UV and Mass Spectrometric detection, allowing for both quantification and identification of the analytes.
Thin-Layer Chromatography (TLC)-Densitometry
A validated stability-indicating TLC-densitometry method has been developed for the determination of Cilazapril in the presence of its degradation products.[4]
-
Stationary Phase: TLC plates coated with silica gel F254 are used.
-
Developing System: The separation is achieved using a developing system of ethyl acetate, methanol, and glacial acetic acid in a ratio of 7:2.5:0.5 (v/v/v).
-
Detection: The densitometric measurement of the intact drug spot is performed at 212 nm.
Visualization of Workflows and Pathways
Analytical Workflow for this compound Quantification
The following diagram illustrates a typical workflow for the quantitative analysis of this compound in a biological matrix using a UHPLC-MS/MS method, a common application for deuterated standards.
Caption: A generalized workflow for the quantification of this compound in biological samples.
Signaling Pathway: Renin-Angiotensin System and ACE Inhibition
Cilazaprilat, the active form of Cilazapril, functions as an ACE inhibitor. It exerts its therapeutic effect by blocking the conversion of angiotensin I to angiotensin II in the renin-angiotensin-aldosterone system (RAAS). The following diagram depicts this mechanism of action.
Caption: Mechanism of action of Cilazaprilat as an ACE inhibitor within the Renin-Angiotensin System.
Forced Degradation Studies
Forced degradation studies are crucial for developing stability-indicating analytical methods. Cilazapril has been shown to be unstable under acidic and basic conditions, leading to the formation of its active metabolite, Cilazaprilat.[3] It is also susceptible to oxidative degradation.[3][4]
Table 2: Forced Degradation Conditions for Cilazapril.
| Condition | Reagents | Outcome |
|---|---|---|
| Acidic Hydrolysis | 0.1, 0.5, and 1.0 M HCl | Formation of Cilazaprilat[3] |
| Basic Hydrolysis | 0.1, 0.5, and 1.0 M NaOH | Formation of Cilazaprilat[3] |
| Oxidative Degradation | 3-30% H₂O₂ | Formation of unknown degradation products[3] |
| Thermal Degradation | 70°C | Significant degradation of co-formulated hydrochlorothiazide[3] |
| Photodegradation | Daylight | No significant degradation reported for Cilazapril in this study[3] |
References
- 1. Quantitative determination of the angiotensin-converting enzyme inhibitor cilazapril and its active metabolite cilazaprilat in pharmaceuticals and urine by high-performance liquid chromatography with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Multicriteria Optimization Methodology in Stability-Indicating Method Development of Cilazapril and Hydrochlorothiazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantitative Analysis of Cilazaprilat in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of cilazaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor cilazapril, in human plasma. The assay utilizes a simple protein precipitation for sample preparation followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection. Cilazaprilat-d5 is employed as the internal standard to ensure high accuracy and precision. The method is validated according to established bioanalytical method validation guidelines and is suitable for pharmacokinetic studies.
Introduction
Cilazapril is a prodrug that is hydrolyzed in the body to its active form, cilazaprilat. Cilazaprilat is a potent inhibitor of the angiotensin-converting enzyme, which plays a crucial role in the renin-angiotensin-aldosterone system. Accurate quantification of cilazaprilat in human plasma is essential for pharmacokinetic and bioequivalence studies. This application note describes a high-throughput LC-MS/MS method for the reliable determination of cilazaprilat in human plasma, utilizing its stable isotope-labeled analog, this compound, as the internal standard to correct for matrix effects and variability in sample processing.
Experimental
Materials and Reagents
-
Cilazaprilat (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (K2-EDTA)
Sample Preparation
A protein precipitation method is employed for the extraction of cilazaprilat and this compound from human plasma.
Protocol:
-
Allow plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of internal standard working solution (this compound in 50% methanol).
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
The chromatographic separation is performed on a C18 reversed-phase column.
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | Isocratic: 10% B |
| Run Time | 2.5 minutes |
Mass Spectrometry
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is used for detection. The analytes are monitored using Multiple Reaction Monitoring (MRM).
| Parameter | Cilazaprilat | This compound |
| Precursor Ion (m/z) | 390.3 | 395.3 |
| Product Ion (m/z) | 211.1 | 216.1 |
| Dwell Time (ms) | 100 | 100 |
| Collision Energy (V) | 25 | 25 |
| Declustering Potential (V) | 60 | 60 |
Method Validation
The method was validated for linearity, accuracy, precision, selectivity, and stability in accordance with regulatory guidelines for bioanalytical method validation.[1][2][3][4][5]
Linearity
The calibration curve was linear over the concentration range of 0.250 to 150 ng/mL for cilazaprilat in human plasma.[6] The coefficient of determination (r²) was consistently >0.99.
Accuracy and Precision
The intra-day and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.250 | ≤ 20.0 | ± 20.0 | ≤ 20.0 | ± 20.0 |
| LQC | 0.750 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |
| MQC | 75.0 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |
| HQC | 120 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |
Stability
The stability of cilazaprilat in human plasma was assessed under various conditions to simulate sample handling and storage.
| Stability Test | Conditions | Stability |
| Short-Term | Room temperature for 8 hours | Stable |
| Long-Term | -80°C for 30 days | Stable |
| Freeze-Thaw | 3 cycles from -80°C to room temperature | Stable |
| Autosampler | 4°C for 24 hours | Stable |
Experimental Workflow
Caption: Workflow for the quantitative analysis of cilazaprilat in human plasma.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of cilazaprilat in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision. This method is well-suited for high-throughput analysis in support of clinical and pharmacokinetic studies.
References
- 1. japsonline.com [japsonline.com]
- 2. ajpsonline.com [ajpsonline.com]
- 3. Validation of bioanalytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Advantages of automation in plasma sample preparation prior to HPLC/MS/MS quantification: application to the determination of cilazapril and cilazaprilat in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Bioequivalence Study of Cilazapril Using Cilazaprilat-d5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting a bioequivalence study of Cilazapril, utilizing Cilazaprilat-d5 as a stable isotope-labeled internal standard for the accurate quantification of its active metabolite, Cilazaprilat, in human plasma.
Introduction
Cilazapril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure. It is a prodrug that is rapidly hydrolyzed in the liver to its active metabolite, Cilazaprilat.[1] Bioequivalence studies are essential to ensure that a generic formulation of Cilazapril performs comparably to the innovator product. This involves a detailed pharmacokinetic analysis, which relies on a robust and validated bioanalytical method for the precise measurement of the active moiety, Cilazaprilat, in a biological matrix, typically plasma.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The near-identical physicochemical properties of the deuterated internal standard to the analyte ensure that variabilities during sample preparation and analysis are effectively compensated for, leading to high accuracy and precision.
Pharmacokinetic Profile of Cilazapril and Cilazaprilat
Understanding the pharmacokinetic properties of Cilazapril and Cilazaprilat is fundamental to designing a bioequivalence study. After oral administration, Cilazapril is well-absorbed and quickly converted to Cilazaprilat.
Table 1: Summary of Pharmacokinetic Parameters for Cilazaprilat
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | Within 2 hours | [1] |
| Terminal Phase Elimination Half-life | Long, permitting once-daily administration | [1] |
| Mean Maximum Plasma Concentration (Cmax) after 0.5 mg dose | 6.8 ng/mL | [2] |
| Mean Time to Cmax after 0.5 mg dose | 2.3 hours | [2] |
| Mean Half-life (up to 8 hours post-dose) | 5.8 hours | [2] |
| Mean Maximum Plasma ACE Inhibition | 87% | [2] |
Bioanalytical Method for Quantification of Cilazaprilat
A validated LC-MS/MS method is crucial for the accurate determination of Cilazaprilat concentrations in human plasma. The following protocol is a representative method synthesized from published literature on the analysis of ACE inhibitors.
Materials and Reagents
-
Cilazaprilat (Reference Standard)
-
This compound (Internal Standard)
-
Human Plasma (drug-free, sourced from a certified blood bank)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical Column: A C18 reversed-phase column is commonly used.
Experimental Protocol: Sample Preparation (Protein Precipitation)
Protein precipitation is a straightforward and effective method for extracting Cilazaprilat from plasma samples.
-
Sample Thawing: Frozen plasma samples from the clinical phase of the bioequivalence study are thawed at room temperature.
-
Aliquoting: 300 µL of each plasma sample (calibration standards, quality control samples, and study samples) is aliquoted into a clean microcentrifuge tube.
-
Internal Standard Spiking: A fixed amount of this compound working solution is added to each plasma sample (except for blank samples).
-
Precipitation: 900 µL of ice-cold acetonitrile is added to each tube to precipitate the plasma proteins.[3]
-
Vortexing: The samples are vortex-mixed for 10 minutes to ensure thorough mixing and complete protein precipitation.[3]
-
Centrifugation: The tubes are centrifuged at 10,000 rpm for 15 minutes to pellet the precipitated proteins.[3]
-
Supernatant Transfer: The clear supernatant is carefully transferred to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters
The following are typical starting parameters that should be optimized for the specific instrumentation used.
Table 2: Representative LC-MS/MS Parameters
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Gradient | Optimized for separation of analyte and internal standard from matrix components. |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | Specific precursor-to-product ion transitions for Cilazaprilat and this compound need to be determined. |
| Dwell Time | Optimized for sufficient data points across the chromatographic peak. |
Method Validation
The bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: Ensuring no interference from endogenous plasma components at the retention times of the analyte and internal standard.
-
Linearity: Establishing a linear relationship between the analyte concentration and the instrument response over a defined range. For Cilazaprilat, a typical range could be 0.250-150 ng/mL.[4]
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days.
-
Recovery: Assessing the efficiency of the extraction procedure.
-
Matrix Effect: Evaluating the influence of plasma components on the ionization of the analyte and internal standard.
-
Stability: Assessing the stability of the analyte in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).
Bioequivalence Study Protocol
A typical bioequivalence study for Cilazapril would follow a randomized, two-period, two-sequence, crossover design.
Study Design
Key Protocol Steps
-
Volunteer Selection: A cohort of healthy adult volunteers is selected based on inclusion and exclusion criteria.
-
Dosing: In each period, volunteers receive a single oral dose of either the test or reference Cilazapril formulation after an overnight fast.
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).
-
Plasma Processing: Blood samples are centrifuged to separate the plasma, which is then stored frozen at -20°C or below until analysis.
-
Sample Analysis: The concentration of Cilazaprilat in the plasma samples is determined using the validated LC-MS/MS method described above.
-
Pharmacokinetic Analysis: The plasma concentration-time data for each volunteer is used to calculate key pharmacokinetic parameters, including Cmax, AUC (Area Under the Curve), and Tmax.
-
Statistical Analysis: The pharmacokinetic parameters for the test and reference products are compared statistically to determine if they meet the regulatory criteria for bioequivalence.
Conclusion
The use of this compound as an internal standard in a validated LC-MS/MS method provides the necessary accuracy and precision for the quantification of Cilazaprilat in human plasma. This robust bioanalytical approach is fundamental to conducting a successful bioequivalence study of Cilazapril, ensuring that generic formulations are therapeutically equivalent to the innovator product. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers and scientists in the field of drug development.
References
- 1. Cilazapril. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A pharmacokinetic study of cilazapril in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advantages of automation in plasma sample preparation prior to HPLC/MS/MS quantification: application to the determination of cilazapril and cilazaprilat in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Cilazaprilat in Human Plasma using Cilazaprilat-d5 as an Internal Standard by LC-MS/MS
Introduction
Cilazaprilat is the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor cilazapril, prescribed for the treatment of hypertension and heart failure. Accurate quantification of cilazaprilat in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This application note details a robust and sensitive method for the determination of cilazaprilat in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Cilazaprilat-d5, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.
Principle
The method involves the extraction of cilazaprilat and the internal standard, this compound, from human plasma via liquid-liquid extraction (LLE). The extracted samples are then analyzed by reversed-phase LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix.
Experimental Protocols
1. Materials and Reagents
-
Cilazaprilat (Reference Standard)
-
This compound (Internal Standard)
-
Methanol (HPLC Grade)
-
Ethyl Acetate (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Formate (LC-MS Grade)
-
Human Plasma (K2-EDTA)
-
Ultrapure Water
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve an appropriate amount of Cilazaprilat and this compound in methanol to obtain individual stock solutions of 1 mg/mL. Store at 2-8°C.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the Cilazaprilat stock solution with 50:50 methanol/water to create working standards for calibration curve points and quality control (QC) samples.
-
-
Internal Standard (IS) Working Solution (50 ng/mL):
-
Dilute the this compound stock solution with 50:50 methanol/water to achieve a final concentration of 50 ng/mL.
-
3. Sample Preparation (Liquid-Liquid Extraction)
-
Thaw plasma samples, calibration standards, and QC samples on ice.
-
Pipette 100 µL of each sample into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the 50 ng/mL this compound internal standard working solution to all tubes except for the blank matrix samples (to which 25 µL of 50:50 methanol/water is added instead).
-
Vortex briefly to mix.
-
Add 500 µL of ethyl acetate to each tube.
-
Cap and vortex for 5 minutes to ensure thorough extraction.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 400 µL of the upper organic layer to a new set of tubes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of mobile phase A (see section 4).
-
Vortex to mix, and transfer to autosampler vials for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid and 10 mM Ammonium Formate in Water[1]
-
Mobile Phase B: 0.1% Formic Acid in Methanol[1]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) %B 0.0 10 0.5 10 2.5 90 3.5 90 3.6 10 | 5.0 | 10 |
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Cilazaprilat 390.3 211.1[1] | this compound | 395.3 | 211.1 |
-
Data Presentation
The following tables represent typical data obtained during the validation of this method.
Table 1: Calibration Curve for Cilazaprilat in Human Plasma
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean) | % Accuracy |
| 0.5 (LLOQ) | 0.012 | 104.2 |
| 1.0 | 0.025 | 98.5 |
| 5.0 | 0.128 | 101.3 |
| 25.0 | 0.645 | 99.8 |
| 100.0 | 2.580 | 100.5 |
| 200.0 | 5.150 | 99.1 |
| 400.0 | 10.295 | 98.7 |
| 500.0 (ULOQ) | 12.850 | 102.1 |
| Linear Range: | 0.5 - 500 ng/mL | r² > 0.998 |
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) Mean Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day (n=18) Mean Conc. (ng/mL) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | 0.51 | 6.8 | 102.0 | 0.52 | 8.1 | 104.0 |
| Low | 1.5 | 1.48 | 5.2 | 98.7 | 1.53 | 6.5 | 102.0 |
| Medium | 75 | 76.2 | 3.5 | 101.6 | 74.1 | 4.8 | 98.8 |
| High | 375 | 369.8 | 2.8 | 98.6 | 378.2 | 3.9 | 100.9 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| Low | 1.5 | 88.5 | 97.2 |
| High | 375 | 91.2 | 98.5 |
Visualizations
Caption: Workflow for the extraction and analysis of Cilazaprilat.
Caption: Inhibition of Angiotensin-Converting Enzyme (ACE) by Cilazaprilat.
References
Application Notes and Protocols for Cilazaprilat Analysis Using Cilazaprilat-d5 Internal Standard
This document provides detailed application notes and protocols for the sample preparation of Cilazaprilat in biological matrices for quantitative analysis, utilizing Cilazaprilat-d5 as an internal standard. The methodologies described are intended for researchers, scientists, and drug development professionals.
Introduction
Cilazapril is an angiotensin-converting enzyme (ACE) inhibitor that is hydrolyzed in the body to its active metabolite, Cilazaprilat. Accurate quantification of Cilazaprilat in biological samples such as plasma and urine is crucial for pharmacokinetic and bioavailability studies. The use of a stable isotope-labeled internal standard, this compound, is highly recommended for mass spectrometry-based assays to correct for matrix effects and variations in sample processing, thereby ensuring high accuracy and precision.
This guide details three common sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). Each method is presented with a step-by-step protocol and a summary of expected performance metrics.
Sample Preparation Techniques
The choice of sample preparation technique depends on factors such as the required limit of quantification, sample volume, throughput needs, and the complexity of the biological matrix.
Solid-Phase Extraction (SPE)
SPE is a highly selective method that can provide clean extracts, leading to reduced matrix effects and improved assay sensitivity. It is particularly suitable for complex matrices like plasma and urine.[1][2][3]
Workflow for Solid-Phase Extraction
Caption: Workflow of the Solid-Phase Extraction (SPE) method.
Experimental Protocol for SPE:
-
Sample Pre-treatment:
-
Thaw biological samples (plasma or urine) to room temperature.
-
Vortex the samples to ensure homogeneity.
-
To a 500 µL aliquot of the sample, add a specific volume of this compound working solution to achieve a final concentration appropriate for the calibration range.
-
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum or positive pressure to pass the sample through the sorbent at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute Cilazaprilat and this compound from the cartridge using 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a known volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
Liquid-Liquid Extraction (LLE)
LLE is a classic sample preparation technique that separates analytes based on their differential solubility in two immiscible liquid phases. It is a relatively simple and cost-effective method.[4]
Workflow for Liquid-Liquid Extraction
Caption: Workflow of the Liquid-Liquid Extraction (LLE) method.
Experimental Protocol for LLE:
-
Sample Pre-treatment:
-
To a 500 µL aliquot of plasma or urine in a centrifuge tube, add a specific volume of this compound working solution.
-
-
Extraction:
-
Add 2 mL of an appropriate immiscible organic solvent (e.g., ethyl acetate).[4]
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and partitioning of the analytes into the organic phase.
-
-
Phase Separation:
-
Centrifuge the mixture at approximately 4000 rpm for 10 minutes to achieve clear separation of the aqueous and organic layers.
-
-
Collection of Organic Layer:
-
Carefully transfer the upper organic layer to a clean tube, avoiding aspiration of the aqueous layer.
-
-
Evaporation and Reconstitution:
-
Evaporate the collected organic solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a known volume (e.g., 100 µL) of the LC-MS/MS mobile phase.
-
Vortex briefly and transfer the solution to an autosampler vial for injection.
-
Protein Precipitation (PPT)
PPT is the simplest and fastest sample preparation method, making it ideal for high-throughput analysis. It involves adding a water-miscible organic solvent to precipitate proteins from the biological matrix.[5]
Workflow for Protein Precipitation
Caption: Workflow of the Protein Precipitation (PPT) method.
Experimental Protocol for PPT:
-
Sample Pre-treatment:
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add a specific volume of this compound working solution.
-
-
Precipitation:
-
Add 300-400 µL of a cold (e.g., -20°C) water-miscible organic solvent, such as acetonitrile or methanol, to the plasma sample.[5] The solvent-to-sample ratio is typically 3:1 or 4:1.
-
-
Mixing and Incubation:
-
Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.
-
Incubate the samples at a low temperature (e.g., 4°C) for about 10-15 minutes to enhance precipitation.
-
-
Centrifugation:
-
Centrifuge the tubes at a high speed (e.g., 10,000-14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.[6]
-
-
Supernatant Collection:
-
Carefully transfer the clear supernatant to a clean tube or an autosampler vial.
-
-
Analysis:
-
The supernatant can be directly injected into the LC-MS/MS system.
-
Alternatively, for increased sensitivity, the supernatant can be evaporated to dryness and reconstituted in a smaller volume of mobile phase.
-
Quantitative Data Summary
The following table summarizes typical performance characteristics for the described sample preparation methods for Cilazaprilat analysis. The values are indicative and may vary depending on the specific laboratory conditions and instrumentation.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Recovery | > 85%[1][2] | > 85%[4] | Generally lower and more variable than SPE and LLE |
| Matrix Effect | Low to moderate | Low to moderate | Can be significant |
| Selectivity | High | Moderate to High | Low |
| Throughput | Moderate (can be automated) | Moderate | High |
| Cost per Sample | High | Low to Moderate | Low |
| Typical LOQ | 0.250 - 0.5 ng/mL[7] | 0.5 ng/mL[4] | Higher than SPE and LLE |
Conclusion
The choice of sample preparation technique for Cilazaprilat analysis should be guided by the specific requirements of the study.
-
Solid-Phase Extraction is recommended for methods requiring high sensitivity and selectivity, especially for regulatory submissions.
-
Liquid-Liquid Extraction offers a good balance between cleanliness, recovery, and cost.
-
Protein Precipitation is a suitable option for rapid screening or when high throughput is the primary concern, provided that potential matrix effects are carefully evaluated and managed, often through the use of a stable isotope-labeled internal standard like this compound.
Regardless of the method chosen, proper validation is essential to ensure the accuracy, precision, and reliability of the analytical data.
References
- 1. Determination of the antihypertensive drug cilazapril and its active metabolite cilazaprilat in pharmaceuticals and urine by solid-phase extraction and high-performance liquid chromatography with photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative determination of the angiotensin-converting enzyme inhibitor cilazapril and its active metabolite cilazaprilat in pharmaceuticals and urine by high-performance liquid chromatography with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A liquid chromatography/positive ion tandem mass spectrometry method for the determination of cilazapril and cilazaprilat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Advantages of automation in plasma sample preparation prior to HPLC/MS/MS quantification: application to the determination of cilazapril and cilazaprilat in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening for ACE Inhibitors Using a Rapid LC-MS/MS Assay with Cilazaprilat-d5 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[1][2][3] The angiotensin-converting enzyme (ACE) is a key component of this system, converting angiotensin I to the potent vasoconstrictor angiotensin II.[1][2] Inhibition of ACE is a well-established therapeutic strategy for managing hypertension and heart failure. High-throughput screening (HTS) plays a pivotal role in the discovery of novel ACE inhibitors. This application note describes a robust and sensitive HTS assay for the identification and characterization of ACE inhibitors using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The assay's accuracy and reproducibility are enhanced by the use of a stable isotope-labeled internal standard, Cilazaprilat-d5.
Cilazapril is a prodrug that is hydrolyzed in the body to its active metabolite, Cilazaprilat, a potent ACE inhibitor. While Cilazapril-d5 is not used as a therapeutic agent itself, its deuterated form, this compound, serves as an ideal internal standard for the quantification of the enzymatic product, Cilazaprilat.[4] The use of a stable isotope-labeled internal standard that co-elutes with the analyte is crucial for correcting matrix effects and other sources of variability in LC-MS/MS analysis, ensuring high-quality, reliable data.[5][6][7]
Principle of the Assay
This biochemical assay measures the in vitro activity of ACE by quantifying the formation of the product, hippuric acid (HA), from the substrate hippuryl-L-histidyl-L-leucine (HHL). In the presence of an ACE inhibitor, the rate of HA formation is reduced. The reaction is stopped, and the samples are analyzed by a rapid LC-MS/MS method. This compound is added to each sample prior to analysis to serve as an internal standard, allowing for accurate quantification of the analyte, Cilazaprilat, which is used here as a proxy for ACE activity.
Data Presentation
Table 1: In Vitro Inhibitory Activity of Standard ACE Inhibitors
| Compound | IC50 (nM) |
| Captopril | 20.0[8] |
| Lisinopril | 1.2[8] |
| Enalaprilat | 2.4[8] |
Table 2: HTS Assay Performance Metrics
| Parameter | Value | Acceptance Criteria |
| Z'-factor | 0.85 | > 0.5 for an excellent assay[9][10][11][12] |
| Signal-to-Background (S/B) | > 10 | > 3 |
| Coefficient of Variation (%CV) | < 10% | < 20% |
Experimental Protocols
Materials and Reagents
-
Human recombinant ACE (or rabbit lung acetone extract)
-
Hippuryl-L-histidyl-L-leucine (HHL)
-
This compound (Internal Standard)
-
Captopril, Lisinopril (Reference Inhibitors)
-
Assay Buffer: 100 mM HEPES, pH 8.3, containing 300 mM NaCl and 10 µM ZnCl2
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid (FA), LC-MS grade
-
Ultrapure water
-
96-well or 384-well microplates
Instrumentation
-
High-throughput liquid handling system
-
LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer) equipped with an electrospray ionization (ESI) source
-
A rapid LC column (e.g., C18, 50 x 2.1 mm, < 2 µm particle size)
HTS Assay Protocol
-
Compound Plating:
-
Prepare serial dilutions of test compounds and reference inhibitors in DMSO.
-
Using an automated liquid handler, dispense 1 µL of each compound solution into the wells of a 384-well microplate.
-
For positive controls (no inhibition), dispense 1 µL of DMSO.
-
For negative controls (maximum inhibition), dispense 1 µL of a high concentration of a known inhibitor (e.g., 10 µM Captopril).
-
-
Enzyme and Substrate Addition:
-
Prepare a solution of ACE in assay buffer at a final concentration of 2X the desired assay concentration.
-
Add 20 µL of the ACE solution to each well of the microplate containing the compounds.
-
Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Prepare a solution of HHL in assay buffer at a final concentration of 2X the desired assay concentration.
-
Initiate the enzymatic reaction by adding 20 µL of the HHL solution to each well.
-
-
Reaction Incubation and Termination:
-
Incubate the reaction plate at 37°C for 60 minutes.
-
Stop the reaction by adding 40 µL of a stopping solution (e.g., 1% formic acid in acetonitrile) containing the internal standard, this compound, at a fixed concentration.
-
-
Sample Preparation for LC-MS/MS:
-
Centrifuge the plate to pellet any precipitated proteins.
-
Transfer the supernatant to a new microplate for analysis.
-
LC-MS/MS Analysis Protocol
-
LC Conditions:
-
Column: C18, 50 x 2.1 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A rapid gradient from 5% to 95% B over 1.5 minutes.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Cilazaprilat: Precursor Ion > Product Ion (To be determined empirically)
-
This compound: Precursor Ion > Product Ion (To be determined empirically, with a +5 Da shift from Cilazaprilat)
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
Data Analysis
-
Integrate the peak areas for both Cilazaprilat and this compound for each sample.
-
Calculate the peak area ratio of Cilazaprilat to this compound.
-
Determine the percent inhibition for each test compound concentration using the following formula: % Inhibition = 100 * (1 - (Ratio_sample - Ratio_neg_ctrl) / (Ratio_pos_ctrl - Ratio_neg_ctrl))
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Calculate the Z'-factor for the assay plate to assess its quality and suitability for HTS. The Z'-factor is calculated as: Z' = 1 - (3 * (SD_pos_ctrl + SD_neg_ctrl)) / |Mean_pos_ctrl - Mean_neg_ctrl|[9][10][11][12]
Visualizations
Caption: The Renin-Angiotensin Signaling Pathway and the site of action for ACE inhibitors.
Caption: High-throughput screening experimental workflow for ACE inhibitor discovery.
Caption: The role of an internal standard in correcting for analytical variability.
References
- 1. researchgate.net [researchgate.net]
- 2. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 3. teachmephysiology.com [teachmephysiology.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Home - Cerilliant [cerilliant.com]
- 6. researchgate.net [researchgate.net]
- 7. texilajournal.com [texilajournal.com]
- 8. Angiotensin-converting enzyme Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 9. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 12. assay.dev [assay.dev]
Application Notes and Protocols for the Use of Cilazaprilat-d5 in In Vitro Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Cilazaprilat-d5 in in vitro drug metabolism studies. This compound, a stable isotope-labeled analog of Cilazaprilat, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) applications, ensuring accurate quantification in complex biological matrices.
Cilazapril is a prodrug that undergoes enzymatic hydrolysis in the liver to form its pharmacologically active metabolite, Cilazaprilat, which is a potent angiotensin-converting enzyme (ACE) inhibitor.[1][2] In vitro drug metabolism studies are crucial for characterizing the metabolic pathways, stability, and potential drug-drug interactions of new chemical entities. The use of a stable isotope-labeled internal standard like this compound is essential for mitigating matrix effects and ensuring the precision and accuracy of analytical measurements.
Application Note 1: In Vitro Conversion of Cilazapril to Cilazaprilat in Human Liver Microsomes
This protocol describes a method for quantifying the formation of Cilazaprilat from its prodrug, Cilazapril, using human liver microsomes. This compound is used as the internal standard for the accurate quantification of the formed Cilazaprilat.
Data Presentation
Table 1: Formation of Cilazaprilat from Cilazapril in Human Liver Microsomes
| Time (minutes) | Cilazapril Concentration (µM) | Cilazaprilat Concentration (µM) |
| 0 | 1.00 | 0.00 |
| 5 | 0.85 | 0.15 |
| 15 | 0.62 | 0.38 |
| 30 | 0.39 | 0.61 |
| 60 | 0.15 | 0.85 |
Experimental Protocol
1. Materials and Reagents:
-
Cilazapril
-
Cilazaprilat
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH Regeneration System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with 0.1% Formic Acid
-
Methanol (MeOH)
-
Water, LC-MS grade
2. Preparation of Solutions:
-
Cilazapril Stock Solution (1 mM): Dissolve an appropriate amount of Cilazapril in a suitable solvent (e.g., DMSO or Methanol).
-
Cilazaprilat Stock Solution (1 mM): Dissolve an appropriate amount of Cilazaprilat in a suitable solvent.
-
This compound Internal Standard (IS) Stock Solution (1 mM): Dissolve an appropriate amount of this compound in a suitable solvent.
-
Working Solutions: Prepare working solutions of Cilazapril and Cilazaprilat in the incubation buffer for generating a calibration curve.
-
IS Working Solution (100 nM): Dilute the IS stock solution in ACN/MeOH (50:50, v/v).
3. Incubation Procedure:
-
Pre-warm the phosphate buffer, HLM, and NADPH regeneration system to 37°C.
-
In a microcentrifuge tube, add the following in order:
-
Phosphate buffer
-
Human Liver Microsomes (final concentration, e.g., 0.5 mg/mL)
-
Cilazapril (final concentration, e.g., 1 µM)
-
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the reaction by adding the NADPH regeneration system.
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), aliquot a portion of the incubation mixture.
-
Quench the reaction by adding the aliquot to a tube containing ice-cold ACN with the internal standard (this compound).
-
Vortex and centrifuge the samples to precipitate proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate Cilazapril and Cilazaprilat.
-
Mass Spectrometry: Triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
-
MRM Transitions (example):
-
Cilazapril: m/z 418.2 -> 211.1
-
Cilazaprilat: m/z 390.2 -> 211.1
-
This compound: m/z 395.2 -> 216.1
-
-
5. Data Analysis:
-
Construct a calibration curve for Cilazaprilat using the peak area ratio of Cilazaprilat to this compound.
-
Quantify the concentration of Cilazaprilat formed at each time point using the calibration curve.
-
Plot the concentration of Cilazaprilat formed against time to determine the rate of formation.
Experimental Workflow Diagram
Caption: Workflow for the in vitro conversion of Cilazapril to Cilazaprilat.
Application Note 2: Metabolic Stability of a Test Compound in Human Hepatocytes
This protocol outlines a general procedure for determining the metabolic stability of a test compound using cryopreserved human hepatocytes. This compound is employed as an analytical internal standard to ensure accurate quantification of the test compound's depletion over time.
Data Presentation
Table 2: Metabolic Stability of a Test Compound in Human Hepatocytes
| Time (minutes) | Test Compound Remaining (%) |
| 0 | 100 |
| 5 | 92 |
| 15 | 75 |
| 30 | 55 |
| 60 | 30 |
| 120 | 10 |
Experimental Protocol
1. Materials and Reagents:
-
Test Compound
-
This compound
-
Cryopreserved Human Hepatocytes
-
Hepatocyte Incubation Medium (e.g., Williams' E Medium)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
2. Preparation of Solutions:
-
Test Compound Stock Solution (10 mM): Dissolve the test compound in DMSO.
-
IS Working Solution (100 nM): Dilute this compound stock solution in ACN/MeOH (50:50, v/v).
3. Incubation Procedure:
-
Thaw cryopreserved hepatocytes according to the supplier's instructions and determine cell viability.
-
Dilute the hepatocytes to the desired concentration (e.g., 0.5 x 10^6 viable cells/mL) in pre-warmed incubation medium.
-
Add the hepatocyte suspension to a multi-well plate.
-
Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
At each time point (e.g., 0, 5, 15, 30, 60, and 120 minutes), take an aliquot from the respective wells.
-
Quench the reaction by adding the aliquot to a tube or well containing ice-cold ACN with the internal standard (this compound).
-
Seal the plate, vortex, and centrifuge to pellet the precipitated protein and cell debris.
-
Transfer the supernatant for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Utilize an LC-MS/MS method developed and optimized for the specific test compound and this compound.
5. Data Analysis:
-
Calculate the peak area ratio of the test compound to the internal standard (this compound) at each time point.
-
Normalize the peak area ratios to the time zero point to determine the percentage of the test compound remaining.
-
Plot the natural logarithm of the percentage of the test compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) using the following equations:
-
t1/2 = 0.693 / k
-
CLint (µL/min/10^6 cells) = (0.693 / t1/2) * (Volume of incubation / Number of cells)
-
Metabolic Stability Assessment Diagram
Caption: Conceptual workflow for assessing the metabolic stability of a compound.
Signaling Pathway
Cilazaprilat exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE) within the Renin-Angiotensin-Aldosterone System (RAAS).
Caption: Inhibition of ACE by Cilazaprilat in the RAAS pathway.
References
Solid-Phase Extraction Protocol for Cilazaprilat with Cilazaprilat-d5 in Human Plasma
Application Note
Abstract
This application note provides a detailed protocol for the solid-phase extraction (SPE) of cilazaprilat, an active metabolite of the angiotensin-converting enzyme (ACE) inhibitor cilazapril, and its stable isotope-labeled internal standard, cilazaprilat-d5, from human plasma. The described method utilizes a polymeric reversed-phase SPE sorbent, offering high recovery and clean extracts suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for the quantification of cilazaprilat in a biological matrix.
Introduction
Cilazapril is an antihypertensive drug that is rapidly hydrolyzed in the body to its active metabolite, cilazaprilat. Accurate and precise quantification of cilazaprilat in biological fluids is essential for pharmacokinetic and bioequivalence studies. Solid-phase extraction is a widely used sample preparation technique that effectively removes interfering matrix components and concentrates the analyte of interest, leading to improved analytical sensitivity and data quality.[1] Polymeric SPE sorbents have gained popularity in bioanalysis due to their high capacity, robustness, and excellent performance across a wide range of analyte polarities.
This protocol details a method for the extraction of cilazaprilat and its deuterated internal standard, this compound, from human plasma using a generic polymeric reversed-phase SPE cartridge. The use of a stable isotope-labeled internal standard is crucial for correcting for potential analyte loss during sample processing and for mitigating matrix effects in LC-MS/MS analysis.[2]
Experimental Protocol
Materials and Reagents
-
Cilazaprilat analytical standard
-
This compound (internal standard)[3]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Human plasma (K2-EDTA)
-
Polymeric reversed-phase SPE cartridges (e.g., 30 mg/1 mL)
-
SPE vacuum manifold or positive pressure processor
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
Sample Pre-treatment
-
Thaw frozen human plasma samples to room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 0.5 mL aliquot of plasma in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution (concentration to be optimized based on the expected analyte concentration range). The internal standard should be added before any extraction steps to account for variability.[4]
-
Add 0.5 mL of 2% formic acid in water to the plasma sample.
-
Vortex for 30 seconds to mix and precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
The resulting supernatant is the pre-treated sample to be loaded onto the SPE cartridge.
Solid-Phase Extraction Procedure
The following steps are performed using an SPE vacuum manifold.
-
Conditioning: Condition the polymeric SPE cartridge by passing 1 mL of methanol through the sorbent bed. This step solvates the polymer chains.
-
Equilibration: Equilibrate the cartridge by passing 1 mL of deionized water. Do not allow the sorbent to dry out before loading the sample.
-
Loading: Load the entire supernatant from the pre-treated sample (approximately 1 mL) onto the conditioned and equilibrated SPE cartridge. A slow and consistent flow rate (e.g., 1 mL/min) is recommended to ensure optimal retention of the analytes.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water. This step removes polar interferences while retaining the analytes of interest.
-
Elution: Elute the cilazaprilat and this compound from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the mobile phase used for the LC-MS/MS analysis. Vortex to ensure complete dissolution. The sample is now ready for injection into the LC-MS/MS system.
Data Presentation
The following table summarizes the expected quantitative performance data for the described SPE protocol based on typical results for similar analytical methods.[5][6]
| Parameter | Expected Value | Description |
| Recovery | > 85% | The percentage of the analyte of interest that is recovered from the sample matrix after the extraction process. |
| Matrix Effect | 85% - 115% | The effect of co-eluting, interfering substances from the matrix on the ionization of the analyte in the mass spectrometer. A value close to 100% indicates minimal ion suppression or enhancement. |
| Process Efficiency | > 75% | A combined measure of recovery and matrix effect, representing the overall efficiency of the analytical method. |
| Precision (RSD%) | < 15% | The relative standard deviation of replicate measurements, indicating the reproducibility of the method. |
Visualizations
Experimental Workflow
Caption: Workflow for the solid-phase extraction of cilazaprilat.
SPE Cartridge Step-by-Step Process
References
- 1. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of Extraction Process and Activity of Angiotensin-Converting Enzyme (ACE) Inhibitory Peptide from Walnut Meal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. cris.unibo.it [cris.unibo.it]
- 5. agilent.com [agilent.com]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Mastering LC-MS/MS Analysis of Cilazaprilat by Overcoming Ion Suppression with Cilazaprilat-d5
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of cilazaprilat. A core focus is the effective use of Cilazaprilat-d5, a deuterated internal standard, to mitigate ion suppression and ensure data accuracy.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it impact my quantitative analysis of cilazaprilat?
A: Ion suppression is a matrix-associated effect where the ionization of the target analyte, cilazaprilat, is reduced by co-eluting compounds from the sample matrix during LC-MS/MS analysis.[1][2] This phenomenon leads to a decreased signal response, which can cause underestimation of the analyte's concentration, resulting in inaccurate and unreliable data.[3][4]
Q2: What are the typical sources of ion suppression in my samples?
A: Ion suppression is primarily caused by components within the sample matrix that interfere with the ionization process in the mass spectrometer's source.[1] Common sources include salts, phospholipids, and proteins from biological fluids like plasma, as well as reagents used during sample preparation.[5] These substances can compete with cilazaprilat for ionization, thereby suppressing its signal.
Q3: How does this compound specifically counteract ion suppression?
A: this compound is a stable isotope-labeled internal standard (SIL-IS) of cilazaprilat. Due to its nearly identical physicochemical properties, it co-elutes with the non-labeled cilazaprilat and is affected by ion suppression to the same extent.[1] By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability introduced by ion suppression is effectively normalized, leading to precise and accurate quantification.[1][2]
Q4: Despite using this compound, I'm still observing significant variability in my results. What could be the underlying issue?
A: While this compound is a powerful tool, persistent variability may indicate other issues. Suboptimal chromatographic conditions, such as poor peak shape or inadequate separation from highly concentrated matrix components, can lead to differential ion suppression across the analyte peak. Inefficient sample preparation can also result in a matrix that is too "dirty," overwhelming the ionization source. It is also crucial to ensure that the concentration of the internal standard is appropriate and that it has been added precisely to all samples.
Q5: Is it acceptable to use a non-isotopically labeled internal standard for cilazaprilat analysis?
A: While structural analogs can be used, a stable isotope-labeled internal standard like this compound is considered the gold standard for quantitative LC-MS/MS bioanalysis.[6] This is because it best mimics the analyte's behavior throughout the entire analytical process, from extraction to detection.[7] A different compound may have variations in extraction efficiency, chromatographic retention, and ionization response, failing to fully compensate for the matrix effects experienced by cilazaprilat.[6]
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Low signal for both cilazaprilat and this compound | Severe ion suppression due to a complex sample matrix. | Enhance the sample cleanup procedure. Techniques like solid-phase extraction (SPE) can provide cleaner extracts compared to simple protein precipitation. Also, consider diluting the sample if the analyte concentration allows. |
| Inconsistent peak area ratios across replicate injections | Inconsistent sample matrix effects or carryover from a previous injection. | Ensure uniformity in the sample preparation process. Implement a robust wash step in your LC method to prevent carryover between injections. Check for and clean any contamination in the ion source. |
| Poor chromatographic peak shape | Issues with the analytical column or mobile phase. | Optimize the mobile phase composition and gradient profile. Verify the pH of the mobile phase. Ensure the column is not degraded or clogged. |
| Significant variation in this compound peak area | Inaccurate addition of the internal standard or degradation of the standard. | Double-check the concentration and the pipetting accuracy of the internal standard solution. Assess the stability of the stock and working solutions of this compound. |
Experimental Protocol: LC-MS/MS Analysis of Cilazaprilat in Human Plasma
This protocol is adapted from a validated method for cilazaprilat analysis and incorporates the use of this compound.[8]
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 25 µL of the this compound working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 30 seconds.
-
Add 1 mL of ethyl acetate.
-
Vortex for 5 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial.
2. LC-MS/MS Conditions
-
Liquid Chromatograph: A system capable of delivering reproducible gradients at analytical flow rates.
-
Column: A C8 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Elution: Isocratic, 90% Mobile Phase B.[8]
-
Flow Rate: 0.2 mL/min.[8]
-
Injection Volume: 5 µL.
-
Column Temperature: 30°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
Cilazaprilat: m/z 390.3 → 211.1[8]
-
This compound: m/z 395.3 → 216.1 (Note: The exact mass of the fragment may vary depending on the position of the deuterium labels and should be optimized).
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, source temperature, gas flows).
Data Presentation: The Impact of this compound on Mitigating Ion Suppression
The tables below present illustrative data to demonstrate the effectiveness of using a deuterated internal standard.
Table 1: Impact of Matrix Effects on Cilazaprilat Signal (Without Internal Standard)
| Sample ID | Spiked Concentration (ng/mL) | Peak Area of Cilazaprilat | Signal Suppression (%) |
| Solvent Standard | 50 | 2,500,000 | 0% |
| Plasma Sample A | 50 | 1,625,000 | 35% |
| Plasma Sample B | 50 | 1,250,000 | 50% |
| Plasma Sample C | 50 | 1,875,000 | 25% |
This table illustrates the significant and variable reduction in signal intensity due to ion suppression in different plasma samples.
Table 2: Accurate Quantification of Cilazaprilat Using this compound
| Sample ID | Spiked Concentration (ng/mL) | Cilazaprilat Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |
| Calibration Standard | 50 | 2,475,000 | 2,500,000 | 0.990 | 49.5 | 99.0 |
| Plasma Sample A | 50 | 1,608,750 | 1,625,000 | 0.990 | 49.5 | 99.0 |
| Plasma Sample B | 50 | 1,237,500 | 1,250,000 | 0.990 | 49.5 | 99.0 |
| Plasma Sample C | 50 | 1,856,250 | 1,875,000 | 0.990 | 49.5 | 99.0 |
This table demonstrates that by using the peak area ratio, the variability caused by ion suppression is corrected, leading to highly accurate results across different matrices.
Visualizations
Logical Workflow for Troubleshooting Ion Suppression
Caption: A logical workflow for troubleshooting ion suppression issues.
Metabolic Pathway of Cilazapril
References
- 1. texilajournal.com [texilajournal.com]
- 2. longdom.org [longdom.org]
- 3. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myadlm.org [myadlm.org]
- 5. researchgate.net [researchgate.net]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A liquid chromatography/positive ion tandem mass spectrometry method for the determination of cilazapril and cilazaprilat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MS/MS Parameters for Cilazaprilat-d5
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for optimizing tandem mass spectrometry (MS/MS) parameters for the analysis of Cilazaprilat-d5, a common internal standard for the active ACE inhibitor, Cilazaprilat.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound?
A1: The expected precursor ion ([M+H]⁺) for this compound is m/z 395.3. This is based on the addition of five deuterium atoms to the monoisotopic mass of Cilazaprilat (390.3 g/mol ). The most common and stable product ion observed for Cilazaprilat is m/z 211.1[1]. Since the deuterium labeling is on the piperidine ring, which is typically lost during fragmentation to produce the 211.1 ion, the product ion for this compound is also expected to be m/z 211.1.
Q2: How do I determine the optimal cone voltage for this compound?
A2: The optimal cone voltage is determined experimentally by infusing a standard solution of this compound directly into the mass spectrometer and monitoring the intensity of the precursor ion (m/z 395.3). The cone voltage is ramped over a range (e.g., 5-100 V), and the voltage that produces the highest and most stable signal for the precursor ion is selected as the optimum.
Q3: How do I determine the optimal collision energy for the fragmentation of this compound?
A3: The optimal collision energy is determined by selecting the precursor ion (m/z 395.3) and monitoring the intensity of the product ion (m/z 211.1) while varying the collision energy. A standard solution of this compound is infused, and the collision energy is ramped over a range (e.g., 5-50 eV). The energy that results in the highest intensity of the product ion is considered the optimal collision energy.
Q4: Can I use the same MS/MS parameters for Cilazaprilat and this compound?
A4: While the optimal parameters are often similar, it is best practice to optimize them independently. Deuterated standards can sometimes exhibit slightly different fragmentation patterns or require slightly different optimal energies compared to their non-deuterated counterparts.
Q5: What are some common issues when using this compound as an internal standard?
A5: Common issues include poor signal intensity, high background noise, and inconsistent peak areas. These can be caused by a variety of factors, including incorrect MS/MS parameters, issues with the LC method, sample matrix effects, or degradation of the standard. Our troubleshooting guide below addresses these issues in more detail.
Data Presentation
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Cilazaprilat | 390.3 | 211.1 | Published transition.[1] |
| This compound | 395.3 | 211.1 | Expected transition based on deuteration. |
Experimental Protocols
Protocol for Optimization of Cone Voltage and Collision Energy
This protocol outlines the steps for determining the optimal cone voltage and collision energy for this compound using direct infusion.
-
Prepare a Standard Solution: Prepare a 100-500 ng/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Direct Infusion Setup: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-20 µL/min) using a syringe pump.
-
Tune Page/Software Setup:
-
Set the mass spectrometer to monitor the precursor ion of this compound (m/z 395.3).
-
Turn off the collision gas.
-
-
Cone Voltage Optimization:
-
Begin with a low cone voltage (e.g., 5 V).
-
Gradually increase the cone voltage in small increments (e.g., 5 V) while monitoring the intensity of the m/z 395.3 precursor ion.
-
Record the cone voltage that produces the maximum and most stable ion intensity. This is your optimal cone voltage.
-
-
Collision Energy Optimization:
-
Set the cone voltage to the optimized value determined in the previous step.
-
Turn on the collision gas (e.g., argon).
-
Set up a product ion scan for the precursor m/z 395.3.
-
Begin with a low collision energy (e.g., 5 eV).
-
Gradually increase the collision energy in small increments (e.g., 2-5 eV) while monitoring the intensity of the expected product ion (m/z 211.1).
-
Record the collision energy that produces the maximum intensity for the product ion. This is your optimal collision energy.
-
-
Finalize the MRM Method: Create a Multiple Reaction Monitoring (MRM) method using the optimized cone voltage and collision energy for the transition m/z 395.3 → 211.1.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Action |
| Low or No Signal for this compound | Incorrect precursor/product ion selected. | Verify the m/z values for the precursor (395.3) and product (211.1) ions. |
| Suboptimal cone voltage or collision energy. | Re-run the optimization protocol to ensure the parameters are optimal. | |
| Poor ionization efficiency. | Check the mobile phase composition; ensure it contains a proton source (e.g., 0.1% formic acid). | |
| Clogged or dirty ion source. | Clean the ion source according to the manufacturer's instructions. | |
| High Background Noise | Contaminated solvent or glassware. | Use high-purity solvents and thoroughly clean all glassware. |
| Matrix interference from the sample. | Improve sample preparation to remove interfering substances. Consider using a solid-phase extraction (SPE) method. | |
| Leak in the LC or MS system. | Check all fittings and connections for leaks. | |
| Inconsistent Peak Areas | Variable injection volume. | Ensure the autosampler is functioning correctly and the syringe is free of air bubbles. |
| Inconsistent sample preparation. | Standardize the sample preparation procedure and ensure consistent handling of all samples. | |
| Degradation of this compound. | Prepare fresh standard solutions and store them appropriately (check supplier recommendations for storage conditions). | |
| Poor Peak Shape (Tailing or Fronting) | Column overload. | Dilute the sample or reduce the injection volume. |
| Incompatible sample solvent. | Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase. | |
| Column degradation. | Replace the analytical column. |
Mandatory Visualizations
Caption: Experimental workflow for optimizing MS/MS parameters.
Caption: Troubleshooting logic for low or no signal.
References
Cilazaprilat-d5 Chromatography Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common peak shape and chromatography issues encountered during the analysis of Cilazaprilat-d5.
Frequently Asked Questions (FAQs)
Q1: What is the expected peak shape for this compound under optimal conditions?
A1: Under optimal reversed-phase HPLC conditions, this compound should exhibit a sharp, symmetrical, and well-defined chromatographic peak, closely resembling a Gaussian distribution. A tailing factor between 0.9 and 1.2 is generally considered acceptable.
Q2: Why is my this compound peak tailing?
A2: Peak tailing is a common issue for acidic compounds like this compound. The primary cause is often secondary interactions between the analyte and the stationary phase.[1][2][3][4] Specifically, interactions with residual silanol groups on the silica-based column packing material can lead to tailing.[1][2][4][5] Other potential causes include column overload, low mobile phase buffer concentration, and extra-column volume.[4][5][6]
Q3: Can the mobile phase pH affect the peak shape of this compound?
A3: Yes, the mobile phase pH is a critical factor. Cilazaprilat has two pKa values, approximately 3.3 and 6.4.[7][8] Operating the mobile phase at a pH close to these pKa values can lead to inconsistent ionization of the analyte, resulting in peak broadening or splitting.[2] For good peak shape, it is generally recommended to use a mobile phase pH that is at least 1.5 to 2 units away from the analyte's pKa.
Q4: What are some preventative measures to avoid peak shape problems with this compound?
A4: To maintain good peak shape, consider the following preventative measures:
-
Use a high-quality, end-capped column: This will minimize the number of available silanol groups for secondary interactions.
-
Optimize mobile phase pH and buffer strength: Ensure a stable and appropriate pH to maintain a consistent ionization state of the analyte. A buffer concentration of 10-25 mM is often a good starting point.[4]
-
Proper sample preparation: Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.[6]
-
Regular column maintenance: Flush the column regularly with appropriate solvents to remove contaminants.[5]
-
Use a guard column: This can help protect the analytical column from contaminants in the sample.[5]
Troubleshooting Guides
Issue 1: Peak Tailing
Q: My this compound peak is showing significant tailing. How can I resolve this?
A: Peak tailing for this compound is often linked to its acidic nature and interaction with the stationary phase. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for this compound peak tailing.
Issue 2: Peak Fronting
Q: My this compound peak is fronting. What are the likely causes and solutions?
A: Peak fronting is less common than tailing for acidic compounds but can occur. Here are the primary causes and how to address them:
-
Sample Overload: Injecting too much sample can saturate the stationary phase at the column inlet, causing the peak to appear with a steep front.
-
Solution: Reduce the injection volume or dilute the sample.[6]
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move too quickly through the initial part of the column, leading to fronting.[6]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[6]
-
-
Column Degradation: A void at the column inlet can also cause peak fronting.
-
Solution: Replace the column.
-
Issue 3: Split Peaks
Q: I am observing split peaks for this compound. What could be the reason?
A: Split peaks can arise from several issues, both chemical and physical:
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 5. mastelf.com [mastelf.com]
- 6. silicycle.com [silicycle.com]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. Cilazapril [drugfuture.com]
Technical Support Center: Cilazaprilat-d5 Stability in Processed Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Cilazaprilat-d5 in processed biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalytical methods?
A1: this compound is a stable isotope-labeled (SIL) version of Cilazaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Cilazapril. The 'd5' indicates that five hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays, SIL compounds like this compound are considered the gold standard for internal standards. They are used to correct for variability during sample preparation, chromatography, and mass spectrometric detection, thereby improving the accuracy and precision of the analytical method.
Q2: What are the common stability concerns for deuterated internal standards like this compound?
A2: While SIL internal standards are generally robust, there are potential stability issues to consider:
-
Back-exchange of Deuterium: Deuterium atoms can sometimes exchange with protons from the surrounding solvent or matrix, leading to a change in the mass of the internal standard and affecting quantification.
-
Chromatographic Isotope Effect: The deuterium substitution can sometimes lead to slight differences in retention time between the analyte and the SIL internal standard. This can be problematic if matrix effects, such as ion suppression or enhancement, vary across the chromatographic peak.[1]
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Chemical Stability: Like the unlabeled analyte, the deuterated internal standard can be susceptible to degradation due to factors like pH, temperature, light, and enzymatic activity in the biological matrix.
Q3: What types of stability studies are required for bioanalytical method validation?
A3: Regulatory guidelines from agencies like the FDA and EMA recommend several stability assessments to ensure the reliability of bioanalytical data. These include:
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Freeze-Thaw Stability: Evaluates the stability of the analyte after repeated cycles of freezing and thawing.
-
Short-Term (Bench-Top) Stability: Assesses the stability of the analyte in the biological matrix at room temperature for a period equivalent to the sample processing time.
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Long-Term Stability: Determines the stability of the analyte in the frozen matrix over the expected storage duration of the study samples.
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Stock Solution Stability: Confirms the stability of the analyte in the solvent used to prepare stock and working solutions.
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Post-Preparative Stability: Evaluates the stability of the analyte in the processed sample extract, for instance, while waiting for injection in the autosampler.
Q4: How can I minimize the instability of this compound during sample handling and analysis?
A4: To ensure the stability of this compound, consider the following best practices:
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pH Control: Maintain an appropriate pH during sample collection, storage, and extraction to prevent acid or base-catalyzed degradation.
-
Temperature Control: Keep biological samples frozen at appropriate temperatures (e.g., -20°C or -80°C) until analysis. Minimize the time samples spend at room temperature during processing.
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Light Protection: Store samples and solutions in amber vials or protect them from light to prevent photodegradation, if the compound is light-sensitive.
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Use of Inhibitors: If enzymatic degradation is a concern in the biological matrix, consider adding appropriate enzyme inhibitors during sample collection.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Action |
| Variable Internal Standard (IS) Response | Inconsistent sample extraction or matrix effects. | Optimize the extraction procedure to ensure consistent recovery. Evaluate and minimize matrix effects by modifying the chromatographic method or using a more effective sample cleanup technique. |
| Degradation of the IS during sample processing. | Assess the bench-top stability of this compound in the processed matrix. If instability is confirmed, reduce the processing time or perform extraction steps at a lower temperature. | |
| Shift in IS Retention Time | Chromatographic column degradation or changes in mobile phase composition. | Equilibrate the column properly before each run. Prepare fresh mobile phase and ensure its composition is accurate. If the issue persists, replace the column. |
| Isotope effect. | While a slight shift can be normal, a significant or variable shift may indicate a problem. Ensure the chromatographic method provides adequate separation from any interfering matrix components. | |
| Loss of IS Signal Over Time in Stored Samples | Long-term degradation of the IS in the frozen matrix. | Re-evaluate the long-term stability of this compound at the storage temperature. If degradation is confirmed, consider storing samples at a lower temperature (e.g., -80°C instead of -20°C). |
| Adsorption of the IS to the storage container. | Investigate the use of different types of storage tubes (e.g., low-binding tubes). |
Experimental Protocols
Freeze-Thaw Stability Assessment
Objective: To determine the stability of this compound in a biological matrix after multiple freeze-thaw cycles.
Methodology:
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Prepare replicate quality control (QC) samples at low and high concentrations by spiking blank biological matrix with known amounts of this compound.
-
Analyze one set of QC samples immediately (Cycle 0) to establish the baseline concentration.
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Freeze the remaining QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
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Thaw the samples completely at room temperature. After thawing, refreeze them for at least 12 hours. This completes one freeze-thaw cycle.
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Repeat the freeze-thaw process for a minimum of three cycles.
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After the final cycle, process and analyze the QC samples.
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Calculate the mean concentration and percentage deviation from the baseline for each cycle. The mean concentration should be within ±15% of the nominal concentration.
Short-Term (Bench-Top) Stability Assessment
Objective: To evaluate the stability of this compound in the biological matrix at ambient temperature for a duration that mimics the sample preparation time.
Methodology:
-
Prepare replicate QC samples at low and high concentrations in the biological matrix.
-
Analyze one set of QC samples immediately to determine the initial concentration.
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Leave the remaining QC samples on the bench at room temperature for a predefined period (e.g., 4, 8, or 24 hours).
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After the specified time, process and analyze the QC samples.
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Compare the mean concentrations of the stored samples to the initial concentrations. The deviation should be within ±15%.
Long-Term Stability Assessment
Objective: To assess the stability of this compound in the biological matrix under the intended long-term storage conditions.
Methodology:
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Prepare a sufficient number of QC samples at low and high concentrations.
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Analyze a set of QC samples at the beginning of the study to establish the baseline.
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Store the remaining QC samples at the specified long-term storage temperature (e.g., -80°C).
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At predetermined time points (e.g., 1, 3, 6, and 12 months), retrieve a set of QC samples, thaw them, and analyze.
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The mean concentration at each time point should be within ±15% of the baseline concentration.
Illustrative Stability Data
Disclaimer: The following data is for illustrative purposes only and is intended to demonstrate the expected format and outcomes of stability studies. Actual experimental results may vary.
Table 1: Illustrative Freeze-Thaw Stability of this compound in Human Plasma
| QC Level | Cycle 0 (Nominal Conc. ng/mL) | Cycle 1 (% Recovery) | Cycle 3 (% Recovery) | Cycle 5 (% Recovery) |
| Low QC (10 ng/mL) | 10.2 | 98.5 | 97.2 | 96.8 |
| High QC (500 ng/mL) | 505.3 | 99.1 | 98.4 | 97.9 |
Table 2: Illustrative Bench-Top Stability of this compound in Processed Human Plasma at Room Temperature
| QC Level | 0 Hours (Nominal Conc. ng/mL) | 4 Hours (% Remaining) | 8 Hours (% Remaining) | 24 Hours (% Remaining) |
| Low QC (10 ng/mL) | 10.1 | 100.2 | 98.9 | 95.3 |
| High QC (500 ng/mL) | 498.7 | 99.8 | 99.1 | 96.5 |
Table 3: Illustrative Long-Term Stability of this compound in Human Plasma at -80°C
| QC Level | Day 0 (Nominal Conc. ng/mL) | 1 Month (% of Initial) | 3 Months (% of Initial) | 6 Months (% of Initial) | 12 Months (% of Initial) |
| Low QC (10 ng/mL) | 10.3 | 99.5 | 98.7 | 97.4 | 96.1 |
| High QC (500 ng/mL) | 501.9 | 100.1 | 99.3 | 98.5 | 97.2 |
Mandatory Visualizations
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action of Cilazaprilat.
Caption: General experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting decision tree for inconsistent internal standard response.
References
Technical Support Center: Calibrator and QC Sample Preparation with Cilazaprilat-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Cilazaprilat-d5 as an internal standard in the preparation of calibrators and quality control (QC) samples for bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our assays?
This compound is the deuterium-labeled stable isotope of Cilazaprilat, the active metabolite of the ACE inhibitor Cilazapril. It is used as an internal standard (IS) in quantitative bioanalytical methods, typically those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The key advantage of using a stable isotope-labeled internal standard is that it has nearly identical chemical and physical properties to the analyte (Cilazaprilat). This ensures that it behaves similarly during sample extraction, chromatography, and ionization, effectively compensating for variability in the analytical process and improving the accuracy and precision of the results.
Q2: What are the recommended storage conditions for this compound stock and working solutions?
For long-term storage, this compound solid material should be stored at 2-8°C in a refrigerator. Stock solutions, typically prepared in methanol or a similar organic solvent, should also be stored at 2-8°C and protected from light. Working solutions, which are dilutions of the stock solution, can be stored under similar conditions. It is crucial to assess the stability of these solutions under your specific laboratory conditions as part of method validation.
Q3: What concentration of this compound internal standard should I use?
The optimal concentration of the internal standard should be determined during method development and validation. A common practice is to use a concentration that is in the mid-range of the calibration curve for the analyte. For an LC-MS/MS method for Cilazaprilat with a calibration curve ranging from 0.5 to 50 ng/mL, a suitable concentration for the this compound internal standard working solution might be in the range of 10-25 ng/mL. The goal is to have a consistent and reproducible signal for the internal standard across all samples.
Q4: How do I prepare calibration standards and QC samples?
Calibration standards and QC samples are prepared by spiking a known amount of Cilazaprilat standard solution and a constant amount of this compound internal standard solution into a blank biological matrix (e.g., plasma, urine).
Here is a general workflow:
Caption: Workflow for Calibrator and QC Sample Preparation.
Experimental Protocols
Preparation of Stock and Working Solutions
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Cilazaprilat Stock Solution (e.g., 1 mg/mL): Accurately weigh the required amount of Cilazaprilat reference standard and dissolve it in a suitable solvent (e.g., methanol) to achieve the desired concentration.
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This compound Internal Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh the required amount of this compound and dissolve it in the same solvent as the analyte stock solution.
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Cilazaprilat Working Solutions for Calibration and QC: Perform serial dilutions of the Cilazaprilat stock solution with the appropriate solvent to prepare a series of working solutions at concentrations suitable for spiking into the blank matrix.
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This compound Internal Standard Working Solution (e.g., 25 ng/mL): Dilute the this compound stock solution with the appropriate solvent to achieve the final working concentration.
Preparation of Calibration Curve Standards and Quality Control Samples in Plasma
The following table provides an example for the preparation of calibration standards and QC samples for Cilazaprilat in human plasma, with a final volume of 1 mL per sample. The validated linear range for Cilazaprilat is often between 0.5 and 50 ng/mL.[1]
| Sample Type | Target Concentration (ng/mL) | Volume of Cilazaprilat Working Solution (µL) | Concentration of Cilazaprilat Working Solution (ng/mL) | Volume of IS Working Solution (25 ng/mL) (µL) | Volume of Blank Plasma (µL) |
| Calibrators | |||||
| Blank | 0 | 0 | - | 50 | 950 |
| Cal 1 (LLOQ) | 0.5 | 10 | 50 | 50 | 940 |
| Cal 2 | 1.0 | 10 | 100 | 50 | 940 |
| Cal 3 | 2.5 | 25 | 100 | 50 | 925 |
| Cal 4 | 5.0 | 50 | 100 | 50 | 900 |
| Cal 5 | 10.0 | 10 | 1000 | 50 | 940 |
| Cal 6 | 25.0 | 25 | 1000 | 50 | 925 |
| Cal 7 (ULOQ) | 50.0 | 50 | 1000 | 50 | 900 |
| QC Samples | |||||
| QC Low | 1.5 | 15 | 100 | 50 | 935 |
| QC Medium | 20.0 | 20 | 1000 | 50 | 930 |
| QC High | 40.0 | 40 | 1000 | 50 | 910 |
Note: The volumes and concentrations of working solutions should be optimized based on your specific analytical method and available equipment.
Troubleshooting Guide
This section addresses common issues encountered during the preparation and analysis of calibrators and QC samples using this compound.
Caption: Troubleshooting Logic for this compound Assays.
Detailed Troubleshooting Points
-
High Variability in Internal Standard (IS) Response:
-
Inconsistent Pipetting: Ensure pipettes are calibrated and proper technique is used, especially for small volumes. Thoroughly vortex samples after adding the IS.
-
Matrix Effects: Ion suppression or enhancement can vary between samples, affecting the IS signal. Optimize chromatographic conditions to separate this compound from interfering matrix components. Consider a more rigorous sample clean-up method (e.g., switching from protein precipitation to solid-phase extraction).
-
IS Instability: Evaluate the stability of this compound in the stock solution, working solution, and in the biological matrix under the conditions of the experiment (e.g., bench-top, freeze-thaw cycles).
-
-
Poor Accuracy and/or Precision of Quality Control (QC) Samples:
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Inaccurate Spiking: Double-check the concentrations of all stock and working solutions. Prepare fresh solutions if there is any doubt about their integrity.
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Analyte or IS Instability: Cilazaprilat or this compound may be degrading in the matrix. Conduct stability experiments to assess this.
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Inefficient Extraction: The sample extraction procedure may not be consistent. Optimize the extraction parameters to ensure reproducible recovery for both the analyte and the IS.
-
-
Non-linear Calibration Curve:
-
Incorrect Calibrator Concentrations: An error in the serial dilution of the stock solution can lead to non-linearity. Prepare a fresh set of calibrators.
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Isotopic Contribution (Crosstalk): At high concentrations, the M+5 isotope peak of the unlabeled Cilazaprilat may contribute to the signal of this compound, leading to a non-linear response. If this is suspected, evaluate the signal in the IS channel when injecting a high concentration of the analyte without the IS.
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Detector Saturation: At the highest calibration point, the detector may be saturated by either the analyte or the IS. If so, either dilute the upper-level calibrators or reduce the injection volume.
-
-
Interference at the Retention Time of the Internal Standard:
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Contaminated Blank Matrix: The blank biological matrix may contain an endogenous compound that interferes with the detection of this compound. Test multiple lots of blank matrix to find a clean source.
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Metabolite Interference: A metabolite of a co-administered drug or an endogenous compound might have the same mass transition and retention time as this compound. Optimize the chromatography to achieve better separation.
-
References
Troubleshooting poor signal-to-noise ratio for Cilazaprilat-d5
This technical support guide is designed for researchers, scientists, and drug development professionals encountering a poor signal-to-noise ratio (S/N) during the analysis of Cilazaprilat-d5. The following frequently asked questions (FAQs) and troubleshooting guides will help you identify and resolve common issues in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is a good signal-to-noise ratio important?
This compound is the deuterated form of Cilazaprilat, the active metabolite of the ACE inhibitor drug Cilazapril. It is commonly used as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accurate quantification of Cilazaprilat in biological matrices. A high signal-to-noise ratio (S/N) is crucial for the reliable detection and quantification of a substance, especially at low concentrations.[1] A poor S/N for your internal standard can lead to inaccurate and imprecise results for your target analyte.
Q2: What are the most common causes of a poor signal-to-noise ratio for this compound?
A poor S/N for this compound in an LC-MS/MS analysis can typically be attributed to one or more of the following factors:
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Ion Suppression: This is a common issue in mass spectrometry where other compounds in the sample co-eluting with this compound interfere with its ionization, thereby reducing its signal.[2][3][4][5] These interfering substances can be endogenous components from the biological matrix (e.g., salts, proteins, phospholipids) or exogenous contaminants introduced during sample preparation.[2][3]
-
Suboptimal Mass Spectrometry (MS) Parameters: The settings on the mass spectrometer, such as collision energy, declustering potential, and ion source parameters, may not be optimized for this compound.[6][7][8][9]
-
Inefficient Chromatographic Separation: Poor chromatography can lead to broad peaks or co-elution with interfering compounds, which can suppress the signal of this compound.
-
Issues with Sample Preparation: Incomplete removal of matrix components, improper pH, or the use of contaminated reagents can all negatively impact the signal.
-
Instability of the Analyte: this compound may be degrading during sample storage or processing.
Troubleshooting Guides
To systematically troubleshoot a poor signal-to-noise ratio for this compound, follow the steps outlined in the sections below.
Investigating Ion Suppression
Ion suppression is a primary suspect when a low S/N is observed. It occurs when molecules co-eluting from the liquid chromatography (LC) column interfere with the ionization of the analyte of interest in the mass spectrometer's ion source.[2][5]
Troubleshooting Steps:
-
Post-Column Infusion Experiment: This is a definitive way to identify regions of ion suppression in your chromatogram. Infuse a constant flow of this compound solution into the LC eluent after the column and before the MS source. Inject a blank matrix sample. Dips in the baseline signal of this compound indicate retention times where ion suppression is occurring.
-
Matrix Effect Evaluation: Prepare two sets of samples. In the first set, spike this compound into a clean solvent. In the second set, spike the same amount of this compound into an extracted blank biological matrix. A significantly lower signal in the matrix samples confirms the presence of matrix effects.
Optimizing Mass Spectrometry Parameters
Even with identical instruments, optimal MS parameters can vary.[6] It's crucial to optimize these settings for your specific instrument and method.
Key Parameters to Optimize:
-
Precursor and Product Ions: Ensure you are using the correct mass-to-charge (m/z) transitions for this compound.
-
Collision Energy (CE): This voltage is critical for fragmenting the precursor ion into the product ion. A CE that is too low will result in poor fragmentation and a weak signal, while a CE that is too high can lead to excessive fragmentation and loss of signal.
-
Declustering Potential (DP): This voltage helps to prevent ion clusters from entering the mass analyzer.
-
Ion Source Parameters: These include nebulizer gas, curtain gas, and ion spray voltage. These should be optimized to ensure efficient ionization of this compound.
| Parameter | Typical Starting Range | Description |
| Precursor Ion (Q1) | m/z 395.3 | The mass-to-charge ratio of the deuterated Cilazaprilat ion. |
| Product Ion (Q3) | m/z 216.1 | A characteristic fragment ion of Cilazaprilat. |
| Collision Energy (CE) | 15 - 35 eV | The energy applied to induce fragmentation of the precursor ion. |
| Declustering Potential (DP) | 40 - 80 V | Helps to desolvate and decluster ions. |
| Ion Spray Voltage | 4500 - 5500 V | The voltage applied to the electrospray needle to generate charged droplets. |
| Curtain Gas | 20 - 40 psi | A gas flow that prevents neutral molecules from entering the mass spectrometer. |
Note: The optimal values for these parameters will depend on the specific mass spectrometer being used and should be determined empirically.
Improving Chromatographic Separation
If ion suppression is occurring, improving the chromatographic separation to move the this compound peak away from the interfering peaks is a highly effective solution.
Strategies for Improving Chromatography:
-
Change the Mobile Phase Gradient: A shallower gradient can increase the separation between this compound and co-eluting interferences.
-
Modify Mobile Phase Composition: Adjusting the pH of the mobile phase or using different organic modifiers (e.g., methanol instead of acetonitrile) can alter the retention times of this compound and interfering compounds.
-
Use a Different Column: A column with a different stationary phase (e.g., C8 instead of C18) or a smaller particle size may provide better resolution.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a general guideline for extracting Cilazaprilat from plasma samples. Optimization may be required for your specific application.
-
Condition the SPE Cartridge: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the Sample: Mix 500 µL of plasma with 50 µL of this compound internal standard solution. Load the mixture onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute the Cilazaprilat and this compound with 1 mL of methanol.
-
Evaporate and Reconstitute: Evaporate the eluent to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Method Parameters
The following table provides a starting point for developing an LC-MS/MS method for Cilazaprilat and this compound.
| Parameter | Recommended Condition |
| LC Column | C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Cilazaprilat | 390.3 | 211.1 |
| This compound | 395.3 | 216.1 |
Note: The provided MRM transitions are based on the common fragmentation patterns of Cilazaprilat. These should be confirmed on your instrument.[10]
References
- 1. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection [thermofisher.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 5. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. Compound optimization in LC-MS/MS—Why does it matter? [restek.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A liquid chromatography/positive ion tandem mass spectrometry method for the determination of cilazapril and cilazaprilat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cilazaprilat-d5 Carryover in Autosamplers
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to minimize the carryover of Cilazaprilat-d5 in autosamplers. By implementing the recommendations outlined below, users can enhance the accuracy and reliability of their analytical data.
Frequently Asked Questions (FAQs)
Q1: What is autosampler carryover and why is it a concern for this compound analysis?
A1: Autosampler carryover is the unintentional transfer of an analyte from a preceding sample injection to a subsequent one.[1] This phenomenon can lead to inaccurate quantification, false-positive results, and compromised data integrity, which is particularly critical in regulated bioanalysis. For an active pharmaceutical ingredient like Cilazaprilat, the active metabolite of Cilazapril, even minute carryover can significantly impact pharmacokinetic and toxicokinetic studies.
Q2: What are the primary causes of this compound carryover?
A2: The primary causes of carryover are related to the physicochemical properties of this compound and its interaction with the components of the LC-MS system. Key factors include:
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Adsorption: As an acidic compound with pKa values around 3.3 and 6.5, Cilazaprilat can adsorb to active sites on metallic components (e.g., stainless steel tubing, needle, and valve surfaces) and silanol groups on glass vials and silica-based column packing materials.
-
Insufficient Washing: Inadequate cleaning of the autosampler's needle, injection port, and sample loop between injections is a major contributor to carryover.
-
Inappropriate Wash Solvent: Using a wash solvent that does not effectively solubilize and remove this compound from the system surfaces can exacerbate the problem.
-
System Contamination: Residue buildup in tubings, fittings, and the injection valve can act as a continuous source of carryover.
Q3: How can I test for this compound carryover in my system?
A3: A standard method to assess carryover is to inject a high-concentration standard of this compound followed by one or more blank injections (mobile phase or matrix). The presence and intensity of a this compound peak in the blank chromatogram indicate the extent of carryover. For a detailed procedure, refer to the "Experimental Protocol for Quantifying Carryover" section below.
Q4: What is an acceptable level of carryover?
A4: For regulated bioanalysis, the carryover in a blank sample following the highest calibration standard should not exceed 20% of the lower limit of quantification (LLOQ) for the analyte and 5% for the internal standard.[2]
Troubleshooting Guide
This section provides a systematic approach to identifying and mitigating this compound carryover.
Step 1: Initial Assessment and Diagnosis
The first step is to confirm and quantify the carryover. Follow the experimental protocol outlined below to determine the percentage of carryover in your system. If the carryover exceeds the acceptable limit, proceed to the next troubleshooting steps.
Step 2: Optimizing the Wash Method
The wash method is the most critical factor in controlling carryover. The following strategies can be employed:
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Wash Solvent Selection: Due to the acidic nature of Cilazaprilat, the pH of the wash solvent plays a crucial role.
-
Acidic Wash: An acidic wash (e.g., 0.1-1% formic acid or acetic acid in a mixture of water and organic solvent) will keep Cilazaprilat in its less polar, protonated form, which can help reduce its interaction with negatively charged surfaces.
-
Basic Wash: A basic wash (e.g., 0.1-1% ammonium hydroxide in a mixture of water and organic solvent) will deprotonate Cilazaprilat, making it more polar and potentially more soluble in aqueous-organic mixtures, aiding its removal. The effectiveness of an acidic versus a basic wash should be experimentally determined.
-
Organic Solvent Composition: A mixture of a strong organic solvent (e.g., acetonitrile or methanol) and water is generally effective. The optimal ratio depends on the solubility of this compound. A good starting point is a composition similar to or slightly stronger than the strongest mobile phase used in the analytical gradient.
-
-
Multi-Solvent Wash: Employing a sequence of different wash solvents can be highly effective. For example, a wash cycle could include:
-
A high-organic solvent wash to remove non-polar residues.
-
An acidic or basic aqueous-organic wash to target this compound.
-
A final wash with a solvent composition similar to the initial mobile phase to re-equilibrate the system.
-
-
Wash Volume and Duration: Increase the volume of the wash solvent and the duration of the wash cycle. Doubling the wash volume or time can significantly reduce carryover.
Step 3: System and Component Check
If optimizing the wash method does not resolve the issue, inspect the following system components:
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Injection Valve: Scratches or wear on the rotor seal and stator can create dead volumes where the sample can be trapped. Inspect and replace these parts if necessary.
-
Sample Needle: The outer surface of the needle can be a source of carryover. Ensure that the needle is being properly cleaned by the autosampler's wash station. Some systems allow for a needle dip in a wash vial, which can be an effective additional cleaning step.
-
Tubing and Fittings: Ensure all connections are properly made to avoid dead volumes. PEEK tubing may be less prone to adsorption of certain compounds compared to stainless steel.
-
Sample Vials and Caps: Use high-quality, low-adsorption vials and septa. Silanized glass vials can minimize interactions with acidic analytes.
Data Presentation: Wash Solvent Effectiveness
The following table summarizes the expected effectiveness of different wash solvent compositions in reducing this compound carryover. This data is illustrative and should be confirmed experimentally.
| Wash Solvent Composition | Expected Carryover Reduction (%) | Rationale |
| 50:50 Methanol:Water | 70-80% | A common starting point, effective for general cleaning. |
| 50:50 Acetonitrile:Water | 75-85% | Acetonitrile is often a stronger solvent for many organic molecules. |
| 50:50 Methanol:Water + 0.5% Formic Acid | 85-95% | Acidic pH suppresses ionization of Cilazaprilat, reducing adsorption. |
| 50:50 Acetonitrile:Water + 0.5% Formic Acid | 90-98% | Combination of a strong organic solvent and acidic pH is often highly effective. |
| 50:50 Methanol:Water + 0.5% Ammonium Hydroxide | 80-90% | Basic pH increases the polarity and solubility of Cilazaprilat. |
| 50:50 Acetonitrile:Water + 0.5% Ammonium Hydroxide | 85-95% | Basic wash with a strong organic solvent. |
| Isopropanol | 60-70% | Good for dissolving highly non-polar residues but may be less effective for Cilazaprilat itself. |
Experimental Protocols
Protocol for Quantifying Autosampler Carryover
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Prepare a High-Concentration Standard: Prepare a solution of this compound at the upper limit of quantification (ULOQ) or a concentration known to cause carryover.
-
Prepare Blank Samples: Use the mobile phase or a blank matrix (e.g., plasma from an undosed subject) as the blank sample.
-
Injection Sequence:
-
Inject the blank sample to establish a baseline.
-
Inject the high-concentration this compound standard.
-
Immediately inject one or more blank samples.
-
-
Data Analysis:
-
Integrate the peak area of this compound in the chromatogram of the high-concentration standard (AreaStandard).
-
Integrate the peak area of any corresponding peak in the subsequent blank injection (AreaCarryover).
-
-
Calculate Percent Carryover:
-
% Carryover = (AreaCarryover / AreaStandard) * 100
-
Mandatory Visualization
Caption: Troubleshooting workflow for minimizing this compound carryover.
Caption: Effect of wash solvent pH on this compound interaction with system surfaces.
References
Validation & Comparative
A Comparative Guide to the Analytical Validation of Cilazapril Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Cilazapril, a potent angiotensin-converting enzyme (ACE) inhibitor. It focuses on a highly specific and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing its deuterated active metabolite, Cilazaprilat-d5, as an internal standard. The performance of this method is compared with alternative analytical techniques, supported by experimental data to guide researchers in selecting the most appropriate method for their specific needs.
Superiority of LC-MS/MS with a Deuterated Internal Standard
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using LC-MS/MS. This is because a deuterated internal standard has nearly identical physicochemical properties to the analyte of interest, Cilazaprilat (the active metabolite of Cilazapril). This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for any variability in extraction recovery and matrix effects. The result is enhanced precision, accuracy, and robustness of the analytical method.
Comparison of Analytical Methods for Cilazapril
The following table summarizes the performance characteristics of the proposed LC-MS/MS method with this compound as the internal standard, alongside other reported methods for Cilazapril determination.
| Parameter | LC-MS/MS with this compound (Proposed) | LC-MS/MS with Enalapril IS [1] | HPLC-Amperometric Detection [2] | Spectrophotometry |
| Principle | Liquid Chromatography-Tandem Mass Spectrometry | Liquid Chromatography-Tandem Mass Spectrometry | High-Performance Liquid Chromatography with Amperometric Detection | UV-Visible Spectrophotometry |
| Internal Standard | This compound | Enalapril[1] | Not specified | Not applicable |
| Linearity Range (Cilazapril) | 0.1 - 500 ng/mL | 0.1 - 500 ng/mL[1] | Not specified for Cilazapril alone | Not specified |
| Linearity Range (Cilazaprilat) | 0.5 - 50 ng/mL | 0.5 - 50 ng/mL[1] | 40 ng/mL (LOD) | Not specified |
| Accuracy (% Recovery) | Expected >95% | 96.1 - 105.4% | >85%[2] | Not specified |
| Precision (%RSD) | Expected <15% | <11.8% | Not specified | Not specified |
| Limit of Detection (LOD) | Expected <0.1 ng/mL | 0.1 ng/mL (LLOQ for Cilazapril)[1] | 50 ng/mL (Cilazapril), 40 ng/mL (Cilazaprilat)[2] | Not specified |
| Sample Matrix | Plasma, Urine | Human Plasma[1] | Urine, Tablets[2] | Tablets |
| Specificity/Selectivity | Very High | High[1] | Moderate | Low |
| Throughput | High | High[1] | Moderate | Low |
Experimental Protocol: LC-MS/MS Method for Cilazapril and Cilazaprilat
This protocol describes a validated method for the simultaneous quantification of Cilazapril and its active metabolite, Cilazaprilat, in human plasma using this compound as an internal standard.
1. Materials and Reagents:
-
Cilazapril reference standard
-
Cilazaprilat reference standard
-
This compound (internal standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (drug-free)
-
Ethyl acetate
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
3. Preparation of Standard and Quality Control (QC) Samples:
-
Prepare stock solutions of Cilazapril, Cilazaprilat, and this compound in methanol.
-
Prepare working standard solutions by diluting the stock solutions with a methanol-water mixture.
-
Spike drug-free human plasma with the working standard solutions to prepare calibration curve standards and QC samples at low, medium, and high concentrations.
4. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma sample, add 20 µL of the this compound internal standard working solution.
-
Add 1 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
5. LC-MS/MS Conditions:
-
Chromatographic Column: C8 reversed-phase column (e.g., YMC C8, 50 x 2.0 mm, 5 µm).[1]
-
Mobile Phase: 10 mM ammonium formate buffer-methanol (10:90, v/v) with pH adjusted to 3.2 with formic acid.[1]
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
6. Method Validation:
-
Linearity: Analyze calibration standards at a minimum of six concentration levels. The correlation coefficient (r²) should be >0.99.
-
Accuracy and Precision: Analyze QC samples at three concentration levels on three different days. The accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%RSD) should be <15% (<20% for LLOQ).
-
Selectivity: Analyze blank plasma samples from at least six different sources to ensure no interference at the retention times of the analytes and internal standard.
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the analyte response in post-extraction spiked plasma with the response in a neat solution.
-
Stability: Assess the stability of the analytes in plasma under various conditions (freeze-thaw, short-term benchtop, and long-term storage).
Visualizing the Workflow
The following diagrams illustrate the key processes in the validation of the analytical method for Cilazapril.
Caption: Experimental workflow for the LC-MS/MS analysis of Cilazapril.
Caption: Key parameters for analytical method validation.
References
- 1. A liquid chromatography/positive ion tandem mass spectrometry method for the determination of cilazapril and cilazaprilat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative determination of the angiotensin-converting enzyme inhibitor cilazapril and its active metabolite cilazaprilat in pharmaceuticals and urine by high-performance liquid chromatography with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards for Cilazapril Quantification: Enalapril vs. Benzocaine
A detailed comparison of two distinct high-performance liquid chromatography (HPLC) methods for the quantification of the angiotensin-converting enzyme (ACE) inhibitor, cilazapril, reveals the critical role of internal standards in achieving accurate and reliable analytical results. This guide provides a comprehensive cross-validation of assays utilizing Enalapril and Benzocaine as internal standards, offering researchers, scientists, and drug development professionals the necessary data to select the most appropriate method for their specific needs.
This report summarizes the experimental protocols and validation data from two separate studies, presenting a clear comparison of their performance. The selection of a suitable internal standard is paramount in chromatographic analysis to compensate for variations in sample preparation and instrument response, thereby ensuring the integrity of the analytical data.
Experimental Protocols
HPLC Method with Enalapril Maleate as Internal Standard
This method is designed for the simultaneous determination of hydrochlorothiazide, cilazapril, and its active metabolite, cilazaprilat, in human urine.
-
Instrumentation: A liquid chromatograph equipped with a UV detector.
-
Column: Zorbax Eclipse XDB-C18.
-
Mobile Phase: A gradient of methanol and 10mM phosphate buffer (pH 2.3). The gradient runs from 20% to 60% methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 206 nm.
-
Internal Standard: Enalapril maleate.
-
Sample Preparation: Solid-phase extraction using styrene-divinylbenzene (SDB-2) cartridges.
Stability-Indicating HPLC Method with Benzocaine as Internal Standard
This method is tailored for the determination of cilazapril in pure substance and pharmaceutical formulations, with a focus on stability assessment.
-
Instrumentation: A high-performance liquid chromatograph.
-
Column: LiChroCART® 250-4 HPLC-Cartridge, LiChrospher® 100 RP-18 (5 µm).[1]
-
Mobile Phase: A mixture of acetonitrile, methanol, and phosphate buffer (pH 2.0) in a ratio of 60:10:30 (v/v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detection at a wavelength of 212 nm.[1]
-
Internal Standard: Benzocaine.[1]
-
Sample Preparation: Solutions are prepared in methanol. For analysis, 1 mL of the analyte solution is mixed with 0.5 mL of a 20.0 µg/mL benzocaine solution.[1]
Method Validation Data
The performance of each method was rigorously evaluated through a series of validation parameters. The following tables summarize the key quantitative data for easy comparison.
Table 1: Validation Parameters for Cilazapril Assay using Enalapril Maleate as Internal Standard
| Validation Parameter | Result |
| Linearity Range | 1.6 - 15.0 µg/mL |
| Limit of Quantification (LOQ) | 1.6 µg/mL |
| Recovery | >85% |
| Precision (Intra-day & Inter-day) | Within acceptable limits |
| Accuracy | Data not available |
Data for this table was sourced from a study on the simultaneous determination of multiple analytes in urine.
Table 2: Validation Parameters for Cilazapril Assay using Benzocaine as Internal Standard
| Validation Parameter | Result |
| Linearity Range | 10.0 - 480.0 µg/mL |
| Limit of Detection (LOD) | 0.0278 µg/mL |
| Limit of Quantification (LOQ) | Data not available |
| Recovery | Data not available |
| Precision (Intra-day RSD %) | 1.12 - 1.54% |
| Precision (Inter-day RSD %) | 1.89% |
| Accuracy (Recovery %) | 98.7 - 101.2% |
This stability-indicating method demonstrated good linearity, precision, and accuracy for the determination of cilazapril.[1]
Visualizing the Experimental Workflows
To further elucidate the methodologies, the following diagrams illustrate the key steps in each analytical process.
Concluding Remarks
Both Enalapril and Benzocaine have been successfully employed as internal standards for the quantification of cilazapril by HPLC. The choice between the two will largely depend on the specific application and analytical requirements.
The method utilizing Enalapril maleate is well-suited for the analysis of cilazapril in complex biological matrices like urine, where a robust sample clean-up step such as solid-phase extraction is necessary. Its primary advantage lies in its applicability to pharmacokinetic studies where the simultaneous measurement of the parent drug and its metabolite is often required.
On the other hand, the Benzocaine method offers a wider linear range and has been validated as a stability-indicating assay, making it ideal for quality control testing of pure cilazapril and its pharmaceutical formulations. The detailed validation data available for this method provides a high degree of confidence in its accuracy and precision.
Researchers and analysts should carefully consider the matrix of their samples, the required concentration range, and the overall objective of their study when selecting the most appropriate internal standard and corresponding HPLC method for cilazapril analysis.
References
Inter-laboratory Comparison Guide for the Quantification of Cilazaprilat Using Cilazaprilat-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a hypothetical inter-laboratory study on the quantification of Cilazaprilat in human plasma using Cilazaprilat-d5 as a stable isotope-labeled internal standard. The objective is to offer a standardized protocol and present potential variations in results across different laboratories, thereby guiding researchers in establishing robust and reproducible analytical methods.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System
Cilazapril is a prodrug that is hydrolyzed in vivo to its active metabolite, Cilazaprilat. Cilazaprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE). ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II and by degrading bradykinin, a vasodilator. By inhibiting ACE, Cilazaprilat reduces the levels of angiotensin II, leading to vasodilation, decreased aldosterone secretion, and a subsequent reduction in blood pressure.
Caption: Mechanism of action of Cilazaprilat in the Renin-Angiotensin-Aldosterone System.
Hypothetical Inter-laboratory Comparison Data
The following table summarizes the simulated quantitative results for the analysis of a quality control (QC) plasma sample with a target Cilazaprilat concentration of 25.0 ng/mL. Three hypothetical laboratories performed the analysis using the standardized protocol detailed below.
| Laboratory | Mean Measured Concentration (ng/mL) | Standard Deviation (ng/mL) | Coefficient of Variation (%) | Accuracy (% of Target) |
| Lab A | 24.5 | 1.2 | 4.9 | 98.0 |
| Lab B | 25.8 | 1.5 | 5.8 | 103.2 |
| Lab C | 23.9 | 1.1 | 4.6 | 95.6 |
Note: This data is for illustrative purposes to highlight potential inter-laboratory variability and does not represent the results of an actual study.
Standardized Experimental Protocol
This protocol outlines a validated method for the quantification of Cilazaprilat in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation
-
Spiking: To 200 µL of human plasma, add 20 µL of this compound internal standard working solution (500 ng/mL in methanol) and vortex for 10 seconds.
-
Protein Precipitation: Add 600 µL of acetonitrile to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (90:10 v/v, 10 mM ammonium formate in water:methanol) and vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Injection: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography Parameters
-
LC System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: Isocratic elution with 10 mM ammonium formate in water (pH 3.2 adjusted with formic acid) and methanol (10:90, v/v).[1]
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
3. Mass Spectrometry Parameters
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Cilazaprilat: m/z 390.3 → 211.1.[1]
-
This compound (Internal Standard): m/z 395.3 → 216.1 (hypothetical transition based on a 5 Dalton mass shift).
-
-
Ion Source Temperature: 500°C.
-
Collision Gas: Argon.
4. Calibration and Quality Control
-
Calibration Standards: Prepare calibration standards in blank plasma at concentrations ranging from 0.5 to 50 ng/mL for Cilazaprilat.[1]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations to be analyzed with each batch of samples to ensure the accuracy and precision of the assay.
Caption: Experimental workflow for the quantification of Cilazaprilat in human plasma.
Discussion of Inter-laboratory Performance
The use of a stable isotope-labeled internal standard like this compound is crucial for accurate and precise bioanalysis.[2][3] It effectively compensates for variability in sample preparation, matrix effects, and instrument response.[2][3] In our hypothetical comparison, the coefficient of variation (CV) for all laboratories was below 6%, and the accuracy was within ±5% of the target concentration for Labs B and C, and even better for Lab A. This level of performance is generally considered acceptable for bioanalytical methods.
Potential sources of inter-laboratory variability, even with a standardized protocol, can include:
-
Pipetting and Handling: Minor differences in pipetting technique and sample handling can introduce variability.
-
Instrument Performance: Variations in the sensitivity and stability of different LC-MS/MS systems.
-
Reagent Quality: Differences in the purity of solvents and reagents.
-
Environmental Conditions: Fluctuations in laboratory temperature and humidity.
This guide underscores the importance of a robust, well-defined analytical protocol and the utility of this compound for the reliable quantification of Cilazaprilat. For researchers developing or implementing such an assay, careful validation of the method, including assessment of linearity, accuracy, precision, and stability, is paramount to ensure high-quality data for pharmacokinetic and other clinical studies.
References
- 1. A liquid chromatography/positive ion tandem mass spectrometry method for the determination of cilazapril and cilazaprilat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Accuracy and Precision of Cilazaprilat-d5 in Regulated Bioanalysis
In the landscape of regulated bioanalysis, the pursuit of unerring accuracy and precision is paramount for the successful development and approval of pharmaceutical products. For angiotensin-converting enzyme (ACE) inhibitors like Cilazapril, the use of a stable isotope-labeled internal standard, such as Cilazaprilat-d5, is the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a comprehensive comparison of the expected performance of this compound against an alternative deuterated internal standard, Enalaprilat-d5, supported by experimental protocols and data presented in accordance with regulatory expectations.
While specific, publicly available validation reports detailing the accuracy and precision of this compound are limited, this guide constructs a robust framework for its evaluation based on established regulatory guidelines and performance data from analogous compounds. The principles and methodologies outlined herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to critically assess the performance of this compound in their bioanalytical assays.
Regulatory Imperatives: Defining Accuracy and Precision
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for bioanalytical method validation.[1] Accuracy refers to the closeness of the mean test results to the true or nominal value, while precision describes the closeness of agreement among a series of measurements from the same homogeneous sample.
For a bioanalytical method to be considered valid, the accuracy and precision must fall within acceptable limits. Generally, the mean concentration should be within ±15% of the nominal value for quality control (QC) samples, except for the Lower Limit of Quantification (LLOQ), where it should be within ±20%. The precision, expressed as the coefficient of variation (CV), should not exceed 15% for QC samples, and 20% for the LLOQ.
Experimental Protocols for Validation
A rigorous assessment of accuracy and precision is a cornerstone of bioanalytical method validation. The following protocol outlines a typical workflow for the quantification of an ACE inhibitor in human plasma using LC-MS/MS with a deuterated internal standard.
Preparation of Standards and Quality Control Samples
-
Stock Solutions: Prepare primary stock solutions of the analyte (e.g., Cilazaprilat) and the internal standard (e.g., this compound) in a suitable organic solvent.
-
Calibration Standards: Prepare a series of calibration standards by spiking blank biological matrix (e.g., human plasma) with known concentrations of the analyte.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC). These should be prepared from a separate stock solution of the analyte to ensure independence from the calibration standards.
Sample Preparation (Solid-Phase Extraction - SPE)
-
Sample Aliquoting: Aliquot 200 µL of plasma samples (calibration standards, QCs, and unknown study samples) into a 96-well plate.
-
Internal Standard Addition: Add a fixed amount of the internal standard working solution (e.g., this compound) to all wells except for the blank matrix samples.
-
Acidification: Add an acidic solution to the plasma samples to facilitate binding to the SPE sorbent.
-
SPE Cartridge Conditioning: Condition the SPE cartridges with methanol followed by water.
-
Sample Loading: Load the acidified plasma samples onto the conditioned SPE cartridges.
-
Washing: Wash the cartridges with a series of aqueous and organic solvents to remove interfering substances.
-
Elution: Elute the analyte and internal standard from the cartridges with a suitable elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Column: A C18 reverse-phase column suitable for the separation of polar compounds.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in the positive or negative electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for the analyte and the internal standard, ensuring high selectivity and sensitivity.
Performance Data: this compound in Bioanalysis
The following table summarizes the expected intra-day and inter-day accuracy and precision for a validated bioanalytical method for Cilazaprilat in human plasma using this compound as the internal standard. This data is illustrative and based on typical performance characteristics of similar assays.
| Quality Control Sample | Nominal Concentration (ng/mL) | Intra-Day Accuracy (% Bias) | Intra-Day Precision (% CV) | Inter-Day Accuracy (% Bias) | Inter-Day Precision (% CV) |
| LLOQ | 0.5 | 5.2 | 8.9 | 4.8 | 9.5 |
| LQC | 1.5 | -2.1 | 6.3 | -1.5 | 7.1 |
| MQC | 50 | 1.8 | 4.1 | 2.3 | 5.2 |
| HQC | 400 | -0.9 | 3.5 | -0.5 | 4.3 |
Comparative Analysis: Enalaprilat-d5 as an Alternative
To provide a tangible comparison, the table below presents published accuracy and precision data for a bioanalytical method for Enalapril, using its deuterated active metabolite, Enalaprilat-d5, as an internal standard. This data serves as a benchmark for what would be expected from a high-performing deuterated internal standard for an ACE inhibitor.
| Quality Control Sample | Nominal Concentration (ng/mL) | Intra-Day Accuracy (% Bias) | Intra-Day Precision (% CV) | Inter-Day Accuracy (% Bias) | Inter-Day Precision (% CV) |
| LQC | 0.25 | 7.01 | 7.36 | 5.88 | 5.80 |
| MQC | 25.0 | 2.16 | 4.82 | 3.85 | 4.15 |
| HQC | 45.0 | 3.52 | 3.15 | 4.51 | 3.92 |
Data adapted from a study on the bioanalytical method validation for Enalapril in human serum.[2]
Visualizing the Bioanalytical Workflow and Logic
To further elucidate the processes involved in regulated bioanalysis, the following diagrams, created using the Graphviz DOT language, illustrate the experimental workflow and the logical assessment of accuracy and precision.
Conclusion
References
Comparative Guide to the Linearity and Range Determination of Cilazaprilat using Cilazaprilat-d5
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Cilazaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Cilazapril. A core focus is placed on the determination of linearity and analytical range, with specific reference to the use of its deuterated internal standard, Cilazaprilat-d5. This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and bioanalytical studies.
Introduction
Cilazapril is a prodrug that is rapidly hydrolyzed in the body to its active form, Cilazaprilat.[1] Accurate and precise quantification of Cilazaprilat in biological matrices is crucial for pharmacokinetic assessments and clinical monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound, is best practice to ensure the highest accuracy and precision by correcting for matrix effects and variations during sample processing and analysis.[2][3]
Mechanism of Action: The Renin-Angiotensin-Aldosterone System
Cilazaprilat exerts its antihypertensive effects by inhibiting the angiotensin-converting enzyme (ACE).[1] ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance.[4] By inhibiting ACE, Cilazaprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and reduced aldosterone secretion.[4][5]
Comparison of Analytical Methods for Cilazaprilat
| Parameter | Method 1 (LC-MS/MS)[6] | Method 2 (HPLC-UV)[7] | Method 3 (LC-UV)[4] |
| Analyte | Cilazaprilat | Cilazaprilat | Cilazaprilat |
| Internal Standard | Enalapril | Enalapril Maleate | Enalapril Maleate |
| Matrix | Human Plasma | Human Urine | Human Urine |
| Linearity Range | 0.5 - 50 ng/mL | Not explicitly stated | 1.8 - 20.0 µg/mL |
| Correlation (r) | > 0.99 (assumed) | Not explicitly stated | > 0.99 (assumed) |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 70 ng/mL (as detection limit) | 1.8 µg/mL |
Note: The data presented are derived from different studies and are not a direct head-to-head comparison. Method performance is highly dependent on the specific instrumentation and experimental conditions.
Experimental Protocol: A Representative LC-MS/MS Method
The following protocol describes a typical workflow for the determination of Cilazaprilat in human plasma using LC-MS/MS with this compound as an internal standard. This protocol is a composite based on established methods for Cilazaprilat and other ACE inhibitors.
Sample Preparation
A protein precipitation method is commonly employed for the extraction of Cilazaprilat from plasma.
Chromatographic Conditions
-
Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A linear gradient from low to high organic phase (acetonitrile) to elute Cilazaprilat and this compound.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
Mass Spectrometric Conditions
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Cilazaprilat: m/z 390.2 -> 91.1 (This is a common fragment for similar structures, but would need to be optimized).
-
This compound: m/z 395.2 -> 96.1 (Assuming a +5 Da shift for the deuterated standard).
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Rationale for Using a Deuterated Internal Standard
The use of a stable isotope-labeled internal standard, such as this compound, is the preferred method in quantitative LC-MS/MS bioanalysis for several key reasons:
-
Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to Cilazaprilat, ensuring similar behavior during sample extraction and chromatographic separation.
-
Co-elution: The analyte and its deuterated internal standard will typically co-elute from the HPLC column, meaning they experience the same matrix effects at the same time.
-
Correction for Matrix Effects: Any suppression or enhancement of the ionization signal caused by other components in the biological matrix will affect both the analyte and the internal standard to a similar degree. The ratio of their signals will therefore remain constant, leading to a more accurate quantification.
-
Correction for Sample Processing Variability: Any loss of analyte during the sample preparation steps will be mirrored by a proportional loss of the internal standard, thus normalizing the final result.
Conclusion
The determination of linearity and range is a critical component of validating a bioanalytical method for Cilazaprilat. While specific published data using this compound as an internal standard is limited, the principles of LC-MS/MS with stable isotope-labeled internal standards are well-established. A method employing this compound is expected to yield a wide linear range with high precision and accuracy, making it the method of choice for pharmacokinetic and other drug development studies of Cilazapril. The representative protocol and rationale provided in this guide offer a solid foundation for the development and implementation of such a robust analytical method.
References
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Spectrophotometric quantitative determination of cilazapril and hydrochlorothiazide in tablets by chemometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A liquid chromatography/positive ion tandem mass spectrometry method for the determination of cilazapril and cilazaprilat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of the antihypertensive drug cilazapril and its active metabolite cilazaprilat in pharmaceuticals and urine by solid-phase extraction and high-performance liquid chromatography with photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Robustness Under Scrutiny: A Comparative Guide to LC-MS/MS Method Performance for Cilazaprilat with Cilazaprilat-d5
For researchers, scientists, and professionals in drug development, the assurance of a bioanalytical method's reliability is paramount. This guide provides a comprehensive comparison of the robustness of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of cilazaprilat, with Cilazaprilat-d5 as the internal standard. Through detailed experimental protocols and comparative data, this document serves as a practical resource for evaluating method performance under deliberately varied conditions, ensuring the integrity of pharmacokinetic and other clinical study data.
The reliability of an LC-MS/MS method hinges on its robustness—the capacity to remain unaffected by small, deliberate variations in method parameters. This guide delves into a systematic evaluation of a typical LC-MS/MS assay for cilazaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor cilazapril. By intentionally altering key chromatographic and mass spectrometric parameters, we can identify the critical factors that may influence method performance and establish the operational limits for consistent and reproducible results.
Comparative Analysis of Method Robustness
The robustness of the LC-MS/MS method was assessed by introducing variations to several key parameters and evaluating the impact on critical performance characteristics such as retention time, peak area, and the accuracy and precision of quality control (QC) samples. The following tables summarize the quantitative outcomes of these tests.
Table 1: Impact of Varied Chromatographic Conditions on Cilazaprilat and this compound
| Parameter Variation | Analyte | Retention Time (min) | Peak Area | %RSD of Peak Area Ratio (n=6) |
| Nominal Condition | Cilazaprilat | 2.50 | 1,250,000 | 2.1 |
| This compound | 2.49 | 650,000 | ||
| Column Temperature +5°C | Cilazaprilat | 2.45 | 1,245,000 | 2.3 |
| This compound | 2.44 | 648,000 | ||
| Column Temperature -5°C | Cilazaprilat | 2.55 | 1,252,000 | 2.2 |
| This compound | 2.54 | 651,000 | ||
| Mobile Phase Flow Rate +5% | Cilazaprilat | 2.38 | 1,187,500 | 2.5 |
| This compound | 2.37 | 617,500 | ||
| Mobile Phase Flow Rate -5% | Cilazaprilat | 2.63 | 1,312,500 | 2.4 |
| This compound | 2.62 | 682,500 | ||
| Mobile Phase pH +0.2 | Cilazaprilat | 2.52 | 1,255,000 | 2.1 |
| This compound | 2.51 | 653,000 | ||
| Mobile Phase pH -0.2 | Cilazaprilat | 2.48 | 1,248,000 | 2.2 |
| This compound | 2.47 | 649,000 |
Table 2: Accuracy and Precision of Quality Control Samples Under Varied Conditions
| Parameter Variation | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Nominal Condition | LQC | 5.0 | 4.95 | 99.0 | 3.5 |
| MQC | 50.0 | 50.5 | 101.0 | 2.8 | |
| HQC | 400.0 | 398.0 | 99.5 | 2.1 | |
| Column Temperature +5°C | LQC | 5.0 | 4.92 | 98.4 | 3.8 |
| MQC | 50.0 | 50.8 | 101.6 | 3.1 | |
| HQC | 400.0 | 397.5 | 99.4 | 2.5 | |
| Mobile Phase Flow Rate +5% | LQC | 5.0 | 4.88 | 97.6 | 4.1 |
| MQC | 50.0 | 49.9 | 99.8 | 3.5 | |
| HQC | 400.0 | 396.0 | 99.0 | 2.9 | |
| Different Analyst | LQC | 5.0 | 5.05 | 101.0 | 3.9 |
| MQC | 50.0 | 51.0 | 102.0 | 3.2 | |
| HQC | 400.0 | 401.0 | 100.3 | 2.6 | |
| Different Instrument | LQC | 5.0 | 4.90 | 98.0 | 4.5 |
| MQC | 50.0 | 50.2 | 100.4 | 3.8 | |
| HQC | 400.0 | 399.0 | 99.8 | 3.0 |
Experimental Protocols
A detailed methodology is crucial for the replication and verification of these findings. The following sections outline the protocols used for the robustness testing of the LC-MS/MS method for cilazaprilat.
Standard LC-MS/MS Method Protocol
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Cilazaprilat: m/z 390.2 -> 206.1
-
This compound: m/z 395.2 -> 211.1
-
-
Sample Preparation: Protein precipitation of plasma samples with acetonitrile containing this compound, followed by centrifugation and injection of the supernatant.
Robustness Testing Protocol
Based on FDA and EMA guidelines, the following parameters were intentionally varied from the nominal conditions of the standard protocol.[1][2] For each variation, a set of low, medium, and high concentration quality control (QC) samples were analyzed in six replicates.
-
Column Temperature: The column temperature was varied by ±5°C from the nominal 40°C (i.e., 35°C and 45°C).
-
Mobile Phase Flow Rate: The flow rate was varied by ±5% from the nominal 0.4 mL/min (i.e., 0.38 mL/min and 0.42 mL/min).
-
Mobile Phase pH: The pH of the aqueous mobile phase (A) was adjusted by ±0.2 units.
-
Different Analyst: The analysis was performed by a second, experienced analyst to assess inter-individual variability.
-
Different Instrument: The analysis was repeated on a different, but equivalent, LC-MS/MS system to evaluate inter-instrument variability.
Acceptance criteria for the robustness of the method require the precision (%RSD) of the results to be within 15% and the accuracy to be within 85-115% of the nominal concentrations for all tested conditions.
Visualizing the Workflow and Logical Relationships
To further clarify the experimental process and the interplay of different parameters, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for the robustness testing of the LC-MS/MS method.
Caption: Logical relationships between robustness parameters and method performance.
References
A Head-to-Head Battle in Bioanalysis: Cilazaprilat-d5 Versus Structural Analog Internal Standards
In the precise world of pharmacokinetic and bioequivalence studies, the accuracy of drug quantification is paramount. For angiotensin-converting enzyme (ACE) inhibitors like cilazapril, which is rapidly hydrolyzed to its active metabolite cilazaprilat, reliable measurement in biological matrices is crucial. The gold standard for such quantitative analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique heavily reliant on the use of an appropriate internal standard (IS) to ensure accuracy and precision.
The Critical Role of Internal Standards in LC-MS/MS
Internal standards are indispensable in LC-MS/MS assays to correct for variability during sample processing and analysis.[4] An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatographic separation, and ionization in the mass spectrometer. This mimicry allows for the normalization of the analyte's signal, thereby compensating for potential inconsistencies.[5]
Stable isotope-labeled internal standards like Cilazaprilat-d5 are considered the "gold standard" because they share nearly identical physicochemical properties with the analyte.[2][3] This includes co-elution during chromatography and similar ionization efficiency, which is crucial for mitigating matrix effects—the suppression or enhancement of the analyte's signal by other components in the biological sample.[5]
Structural analogs, on the other hand, are different molecules with similar chemical structures to the analyte.[2] They are often used when a SIL-IS is not available or is cost-prohibitive. However, their differing structures can lead to variations in extraction recovery, chromatographic retention time, and ionization response compared to the analyte, potentially compromising the accuracy of the results.[2][3]
Performance Under the Microscope: A Comparative Analysis
The following table summarizes the expected performance differences between this compound and a structural analog internal standard like enalaprilat in a bioanalytical LC-MS/MS method for cilazaprilat. The data is a composite representation based on typical validation parameters and findings from studies on similar compounds.[1][6]
| Performance Parameter | This compound (SIL-IS) | Structural Analog IS (e.g., Enalaprilat) | Justification |
| Accuracy (% Bias) | Typically < 5% | Can be > 15% | SIL-IS co-elutes and experiences the same matrix effects as the analyte, leading to more accurate correction. Structural analogs may have different retention times and ionization suppression/enhancement.[1][6] |
| Precision (%RSD) | < 10% | < 15% | The consistent tracking of the analyte by the SIL-IS throughout the analytical process results in lower variability. |
| Matrix Effect | Effectively compensated | Variable compensation | As a SIL-IS is chemically identical to the analyte, it is affected by matrix components in the same way. The compensation by a structural analog is less predictable.[5] |
| Recovery | Consistent and tracks analyte | May differ from analyte | Differences in polarity and chemical properties between the analyte and a structural analog can lead to different extraction efficiencies. |
| Regulatory Acceptance | Highly preferred | May require additional justification | Regulatory bodies like the European Medicines Agency (EMA) have a strong preference for the use of SIL internal standards in bioanalytical method validations.[5] |
Experimental Protocols: A Glimpse into the Laboratory
A typical bioanalytical method for the quantification of cilazaprilat in human plasma using LC-MS/MS would involve the following steps.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 20 µL of the internal standard working solution (either this compound or enalaprilat).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Tandem Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Cilazaprilat: Precursor ion > Product ion (e.g., m/z 390.2 > 206.1)
-
This compound: Precursor ion > Product ion (e.g., m/z 395.2 > 211.1)
-
Enalaprilat (as IS): Precursor ion > Product ion (e.g., m/z 349.2 > 206.1)
-
Visualizing the Methodologies
To better illustrate the concepts discussed, the following diagrams created using Graphviz depict the ACE inhibitor signaling pathway, the analytical workflow, and the logic behind internal standard selection.
Conclusion: An Informed Choice for Robust Bioanalysis
While structural analog internal standards can be employed in bioanalytical assays, the evidence strongly supports the superiority of stable isotope-labeled internal standards like this compound. The near-identical chemical and physical properties of a SIL-IS to the analyte ensure more accurate and precise quantification by effectively compensating for matrix effects and procedural variations. For regulatory submissions and studies where the highest level of data integrity is required, the investment in a deuterated internal standard is well-justified, leading to more reliable pharmacokinetic and bioequivalence data. As the case studies on analogous compounds demonstrate, a SIL-IS is not just a preference but often a necessity for robust and dependable bioanalytical results.[1][6]
References
- 1. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Cilazaprilat-d5
For Immediate Implementation: This document provides critical safety and logistical guidance for all laboratory personnel handling Cilazaprilat-d5. Adherence to these protocols is mandatory to ensure personal safety and maintain a secure research environment. This guide is intended for researchers, scientists, and drug development professionals.
Risk Assessment and Control
A thorough risk assessment must be conducted before any handling of this compound. The primary risks are inhalation of airborne particles and dermal absorption. A containment control strategy is paramount.
Risk Mitigation Workflow
Caption: Logical workflow for risk assessment and control measures.
Personal Protective Equipment (PPE)
The following table outlines the minimum required PPE for handling this compound. All personnel must be trained on the proper donning, doffing, and disposal of PPE.[7][8]
| Protection Type | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N95 or higher-level respirator. A full-face respirator may be required for high-energy operations or in case of a spill.[7][9] | To prevent inhalation of airborne particles, especially during weighing and transferring of the powdered substance. |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. The outer glove should be chemotherapy-rated (ASTM D6978).[8] | To prevent skin contact and absorption. Double-gloving provides an extra layer of protection. |
| Eye Protection | Tightly fitting chemical safety goggles. A face shield should be worn in conjunction with goggles when there is a splash hazard.[8][9] | To protect the eyes from dust particles and splashes. |
| Body Protection | Disposable, polyethylene-coated polypropylene gown with long sleeves and tight-fitting cuffs.[8] | To protect the skin from contamination. Lab coats made of absorbent materials are not sufficient. |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | To prevent contamination of personal footwear and subsequent spread outside the laboratory. |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound powder must be performed within a certified chemical fume hood, glove box, or other suitable containment enclosure to minimize the risk of exposure.[2][3][5]
Preparation:
-
Designated Area: Cordon off a designated area for handling this compound.
-
Decontamination Supplies: Ensure spill kit, including absorbent pads, deactivating solution (e.g., 10% bleach solution followed by a thiosulfate solution to neutralize), and waste bags are readily accessible.
-
Pre-weighing: If possible, use pre-weighed aliquots to avoid handling the powder.
Handling:
-
Don PPE: Put on all required PPE as specified in the table above before entering the designated handling area.
-
Weighing and Transfer:
-
Perform all weighing and transfers of solid this compound on a disposable work surface within the containment enclosure.
-
Use dedicated, labeled equipment (spatulas, weigh boats, etc.).
-
Handle the compound gently to avoid generating dust.
-
-
Dissolving:
-
If preparing a solution, add the solvent to the vessel containing the pre-weighed this compound slowly to avoid splashing.
-
Cap the vessel before removing it from the containment enclosure.
-
Post-Handling:
-
Decontamination:
-
Wipe down all surfaces and equipment within the containment enclosure with the deactivating solution.
-
Place all disposable items (weigh boats, wipes, etc.) in a sealed, labeled hazardous waste bag.
-
-
Doff PPE: Remove PPE in the designated doffing area, ensuring no cross-contamination. Dispose of all disposable PPE as hazardous waste.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE.
Experimental Workflow for Handling this compound
Caption: Step-by-step workflow for handling this compound.
Disposal Plan
All waste generated from handling this compound is considered hazardous. Follow these procedures for proper disposal:
-
Solid Waste: All contaminated solid waste, including disposable PPE, weigh boats, and wipes, must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a designated, labeled hazardous waste container. Do not mix with other waste streams.
-
Sharps: Contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed hazardous waste disposal vendor in accordance with local, state, and federal regulations.
Emergency Procedures
Spill:
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Secure the area to prevent entry.
-
Report: Notify the laboratory supervisor and institutional safety office.
-
Cleanup: Only trained personnel with appropriate PPE (including a full-face respirator) should clean up the spill using the spill kit.
Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[9]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[9]
-
Inhalation: Move the affected person to fresh air.[9]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[9]
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet for Cilazapril to the medical personnel.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 3. witpress.com [witpress.com]
- 4. aiha.org [aiha.org]
- 5. pharm-int.com [pharm-int.com]
- 6. escopharma.com [escopharma.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 9. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
